[(E)-5-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-5-hydroxy-1,1-dimethyl-4-oxo-hex-2-enyl] acetate
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
THE BINDING OF CUCURBITACINS TO GLUCOCORTICOID RECEPTORS IN HELA CELL-FREE SYSTEMS & IN INTACT CELLS WAS STUDIED BY COMPETITION WITH (3)H-CORTISOL. CUCURBITACINS DIMINISHED THE (3)H-CORTISOL BINDING. THE DIFFERENCE IN BINDING AFFINITY AT TWO TEMPERATURES SUGGEST THAT CUCURBITACINS ARE METABOLIZED UNDER PHYSIOLOGICAL CONDITIONS. A LINEAR CORRELATION WAS OBSERVED BETWEEN LOGARITHMS OF RELATIVE BINDING AFFINITIES & OF CYTOTOXIC ACTIVITIES OF CUCURBITACINS. HENCE, THE CUCURBITACIN BINDING TO GLUCOCORTICOID RECEPTORS SEEMS TO BE A NECESSARY STEP FOR CYTOTOXIC ACTION OF THESE COMPD. EIGHT BIOLOGICALLY ACTIVE CUCURBITACINS ISOLATED FROM ROOTS OF BRYONIA ALBA, INCLUDING CUCURBITACIN B, WERE CYTOTOXIC IN TISSUE CULTURES OF KB & HELA CELLS. CUCURBITACIN B WAS EFFECTIVE ON TRANSPLANTABLE SARCOMA 180 & EHRLICH ASCITES CARCINOMA IN MICE. IN RATS WITH IM WALKER CARCINOSARCOMA 256 & IN MICE WITH LEWIS LUNG CARCINOMA, ADMIN OF CUCURBITACIN B 0.8-1.6 MG/KG INHIBITED TUMOR DEVELOPMENT BUT THE LOW MARGIN BETWEEN ACTIVE & TOXIC DOSES RENDERED THE MATERIAL UNPROMISING AS A THERAPEUTIC AGENT. |
|---|---|
CAS No. |
6199-67-3 |
Molecular Formula |
C32H46O8 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(E)-6-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+ |
InChI Key |
IXQKXEUSCPEQRD-OUKQBFOZSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |
Appearance |
Solid powder |
Color/Form |
CRYSTALS FROM ABSOLUTE ETHANOL |
melting_point |
180 - 182 °C |
Other CAS No. |
6199-67-3 |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cucurbitacin B; Cuc B; NSC 49451; NSC 144154. |
Origin of Product |
United States |
Natural Occurrence and Distribution of Cucurbitacin B
Phytogeographical Distribution within Plant Taxa
Cucurbitacin B is not confined to a single plant family but is most commonly associated with the Cucurbitaceae.
Predominant Presence in Cucurbitaceae Species
The Cucurbitaceae family, which includes gourds, melons, and cucumbers, is a primary source of cucurbitacins, with cucurbitacins B and D being among the most frequently identified diva-portal.orgnih.gov. Numerous genera within this family are known to contain cucurbitacins, including Bryonia, Cucumis, Cucurbita, Luffa, Echinocystis, Lagenaria, and Citrullus diva-portal.orgnih.govplantarchives.org. Specific examples of plants in the Cucurbitaceae family where cucurbitacin B is found include Cucumis melo, Cucurbita andreana, Ecballium elaterium, Wilbrandia ebracteata, and Trichosanthes cucumerina nih.govmdpi.com. Bitter melon (Momordica charantia) also contains cucurbitacins, including a special group called momordicosides diva-portal.orgnih.gov.
Identification in Other Plant Families (e.g., Cruciferae, Scrophulariaceae)
Beyond the Cucurbitaceae, cucurbitacin B and other cucurbitacins have been identified in several other plant families diva-portal.orgwikipedia.orgnih.govplantarchives.org. These include the Cruciferae (also known as Brassicaceae) and Scrophulariaceae families wikipedia.orgnih.govnih.govimrpress.com. Other families reported to contain cucurbitacins are Begoniaceae, Datiscaceae, Desfontainiaceae, Elaeocarpaceae, Euphorbiaceae, Liliaceae, Polemoniaceae, Primulaceae, Rubiaceae, Rosaceae, and Tropaeolaceae diva-portal.orgwikipedia.orgmdpi.comnih.govplantarchives.org. For instance, seeds of certain Iberis species and Lepidium sativum, belonging to the Cruciferae family, contain cucurbitacins diva-portal.orgnih.govplantarchives.org.
Spatial and Temporal Accumulation Profiles within Plants
The concentration of cucurbitacin B can vary considerably within different parts of a plant and at different stages of its development diva-portal.orgupm.edu.mymdpi.com.
Organ-Specific Concentration Dynamics (e.g., roots, fruits, leaves, stems)
Cucurbitacin B accumulation is often organ-specific diva-portal.orgupm.edu.my. In many cucurbit species, cucurbitacins, including cucurbitacin B, tend to be concentrated in the fruits and roots of mature plants diva-portal.orgnih.gov. While roots are often noted for high concentrations, they are typically not consumed as food diva-portal.org. Fruits, despite sometimes having lower concentrations than roots, are the most frequently analyzed part due to their economic importance diva-portal.org. Studies have shown variations in cucurbitacin B content across different organs like fruits, leaves, stems, and roots upm.edu.myresearchgate.nettandfonline.comupm.edu.myasean-cites.org. For example, in bitter gourd (Momordica charantia), the highest content of cucurbitacin B has been observed in fruits or leaves, depending on the planting method upm.edu.myresearchgate.netupm.edu.myasean-cites.org. In Cucumis africanus, the concentration of cucurbitacin B was found to be higher in the fruit compared to leaves, roots, and vines tandfonline.com. Seeds generally contain very low concentrations of cucurbitacins diva-portal.orgnih.gov. It has been suggested that cucurbitacins are formed in situ and are not transported to other parts of the plant nih.gov.
Here is an interactive data table illustrating the variation of Cucurbitacin B content in different parts of bitter gourd under different planting methods:
| Plant Part | Conventional Method (ppm) | Fertigation Method (ppm) |
|---|---|---|
| Fruits | 200.0 ± 5.0 | 200.0 ± 1.3 |
| Leaves | 122.0 ± 10.5 | 208.0 ± 0.4 |
| Stems | 136.0 ± 4.5 | 185.0 ± 0.4 |
| Roots | 166.0 ± 2.5 | 174.0 ± 0.6 |
Note: Data is presented as mean ± standard deviation.
Developmental Stage-Dependent Biosynthesis and Accumulation
The biosynthesis and accumulation of cucurbitacin B can also vary with the developmental stage of the plant or fruit diva-portal.orgmdpi.comresearchgate.netjst.go.jp. In fruits where cucurbitacins are produced, the highest concentration is typically reached upon maturity, although exceptions exist diva-portal.orgnih.gov. In melon (Cucumis melo), the content of cucurbitacin B has been shown to decrease gradually during fruit development in some lines, while remaining low in non-bitter lines throughout development researchgate.netjst.go.jpjst.go.jp. Early developmental stages in some melon varieties show higher expression levels of genes involved in cucurbitacin B biosynthesis, correlating with higher cucurbitacin B concentrations researchgate.netjst.go.jp. Cucurbitacins B and E are reported to be the main bitter principles in the seedlings of many cucurbit species mdpi.comresearchgate.net.
Biosynthesis of Cucurbitacin B in Plants
Elucidation of the Cucurbitacin Biosynthetic Pathway
The biosynthesis of cucurbitacins, including cucurbitacin B, has been a subject of research to understand the mechanisms by which these compounds are produced in plants. rsc.org The pathway involves the cyclization of a key intermediate, followed by a series of modifications. civilica.comfrontiersin.org
Initiation from the Mevalonate (B85504) Pathway
The biosynthesis of cucurbitane-type triterpenoids, the basic skeleton of cucurbitacins, begins with the mevalonate (MVA) pathway. researchgate.netmaxapress.comjst.go.jp This pathway is a crucial metabolic route for the production of isoprenoids in plants. civilica.com Starting with acetyl-CoA, the MVA pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through a series of enzyme-catalyzed reactions. maxapress.com Farnesyl pyrophosphate synthase (FPS) then catalyzes the formation of farnesyl pyrophosphate (FPP) from two molecules of IPP and one molecule of DMAPP. maxapress.com Subsequently, squalene (B77637) is generated, which is then oxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256). frontiersin.orgbiorxiv.org This 2,3-oxidosqualene serves as the precursor for the cyclization step. civilica.comfrontiersin.org
Cyclization of 2,3-Oxidosqualene to Cucurbitadienol (B1255190)
The cyclization of 2,3-oxidosqualene is a pivotal step in the biosynthesis of cucurbitacins. frontiersin.orgfrontiersin.org This reaction is catalyzed by oxidosqualene cyclases (OSCs). jst.go.jpfrontiersin.orgmdpi.com In Cucurbitaceae plants, the cyclization of 2,3-oxidosqualene primarily leads to the formation of cucurbitadienol, which is considered the basic skeleton of cucurbitacins. jst.go.jpfrontiersin.orgmdpi.comnih.gov Cucurbitadienol synthase (also known as Bi or CBS) is the specific OSC enzyme responsible for this cyclization in cucurbits. jst.go.jpfrontiersin.orgrsc.org This cyclization process involves a series of cation-π cyclization and 1,2-rearrangement processes. rsc.org Compared to the formation of cycloartenol, another triterpene, the formation of cucurbitadienol involves additional methyl and hydride shifts. rsc.org
Subsequent Enzymatic Modifications (e.g., Hydroxylations, Oxidations, Acetylations)
Following the cyclization of 2,3-oxidosqualene to cucurbitadienol, a series of subsequent enzymatic modifications are required to produce the diverse array of cucurbitacins, including cucurbitacin B. civilica.comfrontiersin.org These modifications typically involve hydroxylations, oxidations, and acetylations. frontiersin.orgnih.gov Cytochrome P450 monooxygenases (CYP450s) play a significant role in tailoring the cucurbitacin core skeleton through hydroxylation and oxidation reactions, contributing to the structural variations among different cucurbitacins like cucurbitacin B, C, and E. frontiersin.orgnih.govnih.gov Acyltransferases (ACTs) are involved in the acetylation of cucurbitadienol and other intermediates to form various cucurbitacins. frontiersin.orgnih.govresearchgate.net For instance, in melon, CmACT is reported to acetylate cucurbitacin D into cucurbitacin B. jst.go.jp UDP-glucosyltransferases (UGTs) can also be involved in modifying cucurbitacins through glucosylation. frontiersin.orgnih.govresearchgate.net Generally, at least seven steps of oxidation and acetylation of cucurbitadienol are required to obtain various cucurbitacins. biorxiv.org
Genetic Regulation of Cucurbitacin B Biosynthesis
The biosynthesis of cucurbitacin B is tightly regulated at the genetic level, involving the coordinated expression of several key genes. civilica.com
Identification and Characterization of Key Biosynthesis Genes (e.g., OSC, CYP450s, ACT, UGT)
Several key genes encoding the enzymes involved in cucurbitacin biosynthesis have been identified and characterized in Cucurbitaceae species like melon, cucumber, and watermelon. These include genes encoding oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), acyltransferases (ACTs), and UDP-glucosyltransferases (UGTs). maxapress.comjst.go.jpfrontiersin.orgnih.gov For example, in melon, the biosynthesis of cucurbitacin B involves one OSC gene (CmBi), six CYP450 genes, and one ACT gene (CmACT). maxapress.com These genes are often co-expressed in various tissues where cucurbitacin biosynthesis occurs. maxapress.com Research has characterized specific OSCs, such as CmBi in melon and CsBi in cucumber, as cucurbitadienol synthases responsible for the initial cyclization step. jst.go.jp Studies have also characterized the enzymatic activities of ACTs and UGTs involved in the modification of cucurbitacins. researchgate.net
Table 1: Examples of Key Biosynthesis Genes in Cucurbitaceae
| Gene Family | Example Gene (Species) | Enzyme Function | References |
| OSC | CmBi (Melon) | Cucurbitadienol synthase | maxapress.comjst.go.jp |
| OSC | CsBi (Cucumber) | Cucurbitadienol synthase | jst.go.jp |
| CYP450 | Cm160, Cm170, Cm180, Cm710, Cm890, Cm490 (Melon) | Tailoring of cucurbitacin skeleton, structural variations | jst.go.jpnih.gov |
| ACT | CmACT (Melon) | Acetylation of cucurbitacin intermediates | maxapress.comjst.go.jpnih.gov |
| UGT | Various (Watermelon, Luffa) | Glucosylation of cucurbitacins | frontiersin.orgnih.govresearchgate.net |
Analysis of Gene Clusters and Their Transcriptional Regulation
Genes involved in the biosynthesis of secondary metabolites, including cucurbitacins, are often found in gene clusters in plant genomes. jst.go.jpfrontiersin.orgnih.gov Comparative genomic analysis of cucumber, melon, and watermelon has revealed conserved syntenic loci encoding metabolic genes for distinct cucurbitacins. nih.gov In melon, several cucurbitacin B biosynthetic genes, including CmBi, four CYP450s, and CmACT, are clustered on chromosome 11. jst.go.jp These gene clusters facilitate the coordinated regulation of the biosynthetic pathway. jst.go.jp
Transcriptional regulation plays a crucial role in controlling the tissue-specific biosynthesis of cucurbitacins and can influence the level of bitterness in fruits. maxapress.comnih.gov Transcription factors, such as those belonging to the basic helix-loop-helix (bHLH) family, have been identified as key regulators. maxapress.comjst.go.jpsciencereviews.info For instance, CmBt in melon is a fruit-specific transcription factor that regulates the expression of cucurbitacin B biosynthesis genes. maxapress.comjst.go.jp Similarly, CsBt in cucumber regulates cucurbitacin synthesis in fruit by directly activating the expression of Bi. maxapress.com These transcription factors can directly activate the transcription of genes encoding cucurbitacin biosynthetic enzymes. nih.gov The expression levels of these biosynthesis-related genes can differ between bitter and non-bitter fruit varieties. jst.go.jp Abiotic stresses, such as drought and abscisic acid (ABA) treatment, can also activate the expression of cucurbitacin biosynthesis genes. frontiersin.orgnih.gov For example, AREB1, an ABA-response element binding factor, has been shown to bind to the promoter of the Bi gene to activate its expression in Luffa. frontiersin.orgnih.gov
Environmental and Endogenous Modulators of Biosynthesis
The biosynthesis and accumulation of Cucurbitacin B in plants are not static processes but are influenced by a variety of environmental and endogenous factors. These modulators play a significant role in determining the final concentration of Cucurbitacin B in different plant tissues and at various developmental stages.
Influence of Abiotic Stress Factors (e.g., drought)
Abiotic stresses, such as drought, have been shown to significantly influence cucurbitacin biosynthesis in Cucurbitaceae plants. Exposure to drought stress can trigger cellular oxidative stress, which in turn initiates biochemical reactions leading to the synthesis of secondary metabolites like cucurbitacins. mdpi.com Studies on bottle gourd (Lagenaria siceraria) have demonstrated an increase in the concentrations of cucurbitacins B and I in response to increased drought intensity. mdpi.com This accumulation was particularly noticeable in the roots of certain accessions under severe drought conditions. mdpi.com For instance, in bottle gourd accession BG-48, Cucurbitacin B values in roots increased from 0.3 mg/g under mild drought to 0.6 mg/g under severe drought stress. mdpi.com Similarly, in Luffa (Luffa acutangula), drought stress has been shown to up-regulate the expression of genes involved in the cucurbitacin biosynthesis pathway, including Bi, ACT, and CYP450s. frontiersin.orgnih.govresearchgate.net This suggests that drought stress activates these genes, promoting the synthesis of cucurbitacins. frontiersin.org
The increase in cucurbitacin accumulation under drought stress is also associated with enhanced antioxidant properties, indicating a potential role for these compounds in minimizing cell damage caused by oxidative stress in water-stressed environments. researchgate.net This makes cucurbitacins, particularly Cucurbitacin B and I, potential biochemical markers for screening drought tolerance in bottle gourd and related cucurbits. researchgate.net
Table 1: Cucurbitacin B Concentration in Bottle Gourd Roots Under Varying Drought Stress Intensities
| Bottle Gourd Accession | Mild Drought (mg/g) | Moderate Drought (mg/g) | Severe Drought (mg/g) |
| BG-48 | 0.3 | 0.5 | 0.6 |
| GC | 0.03 | 0.04 | 0.06 |
*Data derived from research on Lagenaria siceraria mdpi.com.
Role of Plant Hormones (e.g., abscisic acid)
Plant hormones, particularly abscisic acid (ABA), are known to play a critical role in mediating plant responses to stressful environmental conditions, including abiotic stresses. frontiersin.orgmdpi.comwikipedia.org Research indicates a close relationship between ABA and the biosynthesis of cucurbitacins. Exogenous application of ABA has been shown to up-regulate genes involved in the cucurbitacin biosynthesis pathway in plants like cucumber and Luffa. frontiersin.orgnih.gov Specifically, in Luffa, ABA treatment led to the up-regulation of LaBi, LaACT, and LaCYP450s. frontiersin.org Further analysis revealed that the promoters of the LaBi gene contain ABA-response elements (ABREs), and the transcription factor AREB1 (ABA-response element binding factor 1) can bind to the Bi promoter to activate its expression. frontiersin.org This demonstrates a molecular link between ABA signaling and the activation of cucurbitacin biosynthesis genes. frontiersin.org
The activation of cucurbitacin synthesis genes by ABA, often induced under abiotic stress conditions like drought, highlights the interconnectedness of stress response pathways and the production of these secondary metabolites. frontiersin.orgnih.govresearchgate.net
Correlation with Developmental Processes (e.g., fruit maturation)
The accumulation of Cucurbitacin B can also be correlated with plant developmental processes, particularly fruit maturation in cucurbits. The bitterness of many cucurbit fruits is primarily attributed to the presence of cucurbitacins, including Cucurbitacin B. jst.go.jpwikipedia.org Studies on melon (Cucumis melo) have investigated the changes in Cucurbitacin B content and the expression patterns of its biosynthesis-related genes during fruit development. jst.go.jppubhort.org
Research has shown that bitterness severity and Cucurbitacin B content can vary significantly during different developmental stages of melon fruit. jst.go.jppubhort.org In some melon lines, bitterness was found to be severe in the early stages of fruit development (Stage I) but decreased and even disappeared in later stages (Stage II and III). jst.go.jppubhort.org Correspondingly, the Cucurbitacin B content gradually decreased as the fruit matured in these lines. jst.go.jppubhort.org Conversely, in non-bitter melon lines, the Cucurbitacin B content remained low throughout fruit development. jst.go.jppubhort.org
Different expression patterns of the genes involved in Cucurbitacin B biosynthesis and regulation have been observed between bitter and non-bitter melon lines during fruit development. jst.go.jppubhort.org The expression levels of these genes were significantly higher in bitter lines during the early developmental stages, correlating with the higher concentration of Cucurbitacin B. jst.go.jppubhort.org This indicates that the regulation of Cucurbitacin B biosynthesis genes is a critical factor influencing the bitterness and Cucurbitacin B content during fruit maturation. jst.go.jppubhort.org
Table 2: Changes in Cucurbitacin B Content During Melon Fruit Development in a Bitter Line (Nb46)
| Fruit Development Stage | Cucurbitacin B Content | Bitterness Severity |
| Stage I | High | Severe |
| Stage II | Moderate | Moderate |
| Stage III | Low | Disappeared |
Synthetic Strategies and Derivatization of Cucurbitacin B
Semisynthetic Modifications of Cucurbitacin B for Analog Generation
Design and Synthesis of Novel Cucurbitacin B Derivatives
The rational design and synthesis of novel Cucurbitacin B derivatives are critical steps in the development of compounds with enhanced efficacy and reduced toxicity. nih.govnih.govresearchgate.netmdpi.comresearchgate.net This process involves making specific chemical modifications at defined positions on the cucurbitacin skeleton. nih.govacs.org
Targeted modifications at specific sites of Cucurbitacin B, such as the hydroxyl groups at C2 and C16 and the acetoxy group at C25, have been extensively studied to create derivatives with altered biological activities. mdpi.comnih.govresearchgate.netresearchgate.net Modifications at the C2 and C16 positions have been a primary focus in the design of new derivatives. researchgate.netresearchgate.net Studies have investigated how the introduction of different functional groups at these positions influences the compound's cytotoxicity and selectivity. nih.govresearchgate.netresearchgate.net
Modification of the C25 acetoxy group has also been explored, although to a lesser extent compared to the C2 and C16 sites. researchgate.netresearchgate.net The main objective of modifying the C25 acetoxy group is to enhance the stability and pharmacokinetic properties of Cucurbitacin B while preserving or improving its antiproliferative activity. researchgate.netresearchgate.net Palladium-catalyzed allylic coupling has been successfully used as a one-step method to increase the chemical diversity at the C25 position. researchgate.net This technique allows for the introduction of various functional groups under mild reaction conditions, yielding a library of derivatives for evaluation. researchgate.net
It has been reported that the introduction of an acyl group to the 2-hydroxyl moiety significantly reduces anticancer activity. mdpi.com Research has also aimed to investigate the effect of selective acylation on the 16-hydroxyl group. mdpi.com However, the 2-hydroxyl group is generally more reactive towards acylation than the 16-hydroxyl group, necessitating strategies such as protecting the 2-hydroxyl group to achieve selective modification at C16. mdpi.com
Bioreductive prodrug strategies have been employed in the design of Cucurbitacin B derivatives that exhibit lower toxicity to normal cells but are specifically activated within the tumor microenvironment. nih.govmdpi.comacs.orgnih.gov These prodrugs are designed to be cleaved by enzymes that are overexpressed in cancer cells, such as reductases, thereby releasing the active Cucurbitacin B within the tumor. nih.govacs.org Quinone delivery systems, for instance, have been utilized in the design of bioreductive prodrugs of Cucurbitacin B. nih.govacs.org These systems can be activated by overexpressed reductases in cancer cells, leading to the release of the cytotoxic drug. nih.govacs.org Studies have demonstrated that such prodrugs can show significantly reduced toxicity towards non-cancerous cells while maintaining comparable effectiveness against cancer cells. nih.govacs.orgnih.gov
Data Table: Cytotoxicity of Cucurbitacin B Prodrugs
| Compound | Cell Line | IC50 (µM) | Fold Less Toxic than CuB (Vero cells) |
| Cucurbitacin B | Vero (normal) | 0.04 | - |
| Prodrug 1 | Vero (normal) | 12.4 | ~310 |
| Prodrug 2 | Vero (normal) | 1.87 | ~47 |
| Prodrug 3 | Vero (normal) | 0.07 | ~2 |
| Prodrug 1 | MCF-7 (cancer) | Comparable to CuB | - |
Note: Data compiled from search result acs.org. IC50 values for MCF-7 cells were described as satisfactory and comparable to Cucurbitacin B in the source, without specific numerical values provided in the snippet.
Exploration of Total Synthesis Methodologies for Cucurbitacin Core
While semisynthetic approaches and the derivatization of natural Cucurbitacin B are common, the exploration of total synthesis methodologies for constructing the cucurbitacin core is also an area of active research. Total synthesis allows for the de novo construction of the cucurbitacin skeleton from simpler starting materials, offering greater flexibility in introducing structural variations and potentially overcoming limitations related to the isolation of sufficient quantities of the natural product. Although studies on the total synthesis of Cucurbitacin B itself are limited, research focused on the synthesis of the cucurbitacin core, for example, through Diels-Alder reactions, has been reported and can provide valuable insights for future total synthesis efforts. mdpi.comresearchgate.netmsu.edu The complex tetracyclic triterpene structure of cucurbitacins presents significant synthetic challenges. msu.edu Efforts towards the total synthesis of cucurbitacins involve developing efficient methods for assembling the tetracyclic structure, establishing the correct stereochemistry, and incorporating the desired functional groups. msu.edu
Structure Activity Relationship Sar Studies of Cucurbitacin B and Its Derivatives
Correlation of Structural Features with Preclinical Biological Efficacy
The biological efficacy of Cucurbitacin B and its derivatives is intrinsically linked to their complex tetracyclic triterpenoid (B12794562) structure. Structure-activity relationship (SAR) studies have been crucial in identifying the specific chemical moieties responsible for their potent cytotoxic effects and in guiding the synthesis of new analogues with potentially improved therapeutic profiles. nih.govresearchgate.net Modifications to the core cucurbitacin skeleton have demonstrated that even minor chemical alterations can significantly impact biological activity. researchgate.net
Research into the structural requirements for cytotoxicity has revealed several key features:
The α,β-Unsaturated Carbonyl Group: The Michael acceptor functionality in the side chain is widely considered essential for the cytotoxic activity of cucurbitacins. This group can form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in target proteins like STAT3, leading to the inhibition of critical signaling pathways. mdpi.comnih.gov
Hydroxyl Group at C2: Modifications at the 2-hydroxyl position have been explored to create prodrugs or derivatives with altered activity. nih.gov For instance, introducing quinone fragments at this position was found to adversely affect antitumor activity against breast cancer (MCF-7) cells when compared to the parent compound, Cucurbitacin B. mdpi.com
Acetylation at C25: The presence or absence of an acetyl group at the C25 position in the side chain differentiates various cucurbitacins and influences their biological activity. researchgate.net
Modifications for Therapeutic Index: A significant challenge with Cucurbitacin B is its high toxicity to normal cells. researchgate.net Studies involving the synthesis of derivatives by modifying the C2 hydroxyl group have aimed to improve the therapeutic index (TI). One study found that while many derivatives had reduced cytotoxicity against normal liver cells (L02) compared to Cucurbitacin B, their activity against liver cancer cells (HepG2) was also significantly reduced. However, specific derivatives, such as compound 49 from one study, showed a 14.7-fold increase in the TI value compared to Cucurbitacin B, highlighting its potential as a more selective liver cancer treatment. researchgate.net
The following table summarizes the cytotoxic activity of Cucurbitacin B and some of its derivatives modified at the 2-hydroxyl position against a breast cancer cell line (MCF-7) and a non-cancerous cell line (Vero).
| Compound | Modification | IC₅₀ against MCF-7 (µM) | IC₅₀ against Vero cells (µM) |
|---|---|---|---|
| Cucurbitacin B | Parent Compound | 12.0 | 0.04 |
| Compound 1 | 2-OH modified with quinone fragment | 18.1 | 12.4 |
| Compound 2 | 2-OH modified with quinone fragment | 15.4 | 1.88 |
| Compound 3 | 2-OH modified with quinone fragment | 16.6 | 0.08 |
| Tamoxifen (Control) | Standard Drug | >25 | >25 |
Data sourced from a study on the cytotoxicity of Cucurbitacin B and its derivatives. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cytotoxicity Prediction
Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For cucurbitacins, QSAR studies have been instrumental in predicting their cytotoxic potential and understanding the physicochemical properties that govern their efficacy.
A notable QSAR study analyzed 43 cucurbitacin derivatives for their cytotoxic activity against the A549 human lung adenocarcinoma cell line. nih.gov The modeling was performed using partial least squares (PLS) and partial least squares with discriminant analysis (PLS-DA), with variable selection accomplished through the ordered predictor selection (OPS) algorithm. nih.gov
Key findings from this research include:
The SAR study successfully demonstrated that the presence or absence of cytotoxic activity in cucurbitacins could be described using information derived from their chemical structures. nih.gov
The QSAR model showed suitable internal and external predictivity, indicating its reliability in forecasting the cytotoxicity of new, untested cucurbitacin derivatives. nih.gov
The descriptors selected by the model suggested that the observed cytotoxic activity may be linked to the potential for electrophilic attack on cellular components or genetic material. This aligns with the known mechanism of Michael addition involving the α,β-unsaturated carbonyl group in the side chain. nih.gov
This type of modeling provides a deeper understanding of the cytotoxic mechanisms of cucurbitacins and serves as a valuable tool for the rational design of novel and more potent anticancer agents. nih.gov
Molecular Docking and Computational Studies of Receptor Interactions
Molecular docking and other computational methods are powerful tools for elucidating the interactions between a ligand, such as Cucurbitacin B, and its protein targets at the molecular level. These studies predict the binding affinity and orientation of the compound within the active site of a receptor, providing insights into its mechanism of action. A binding affinity of ≤ -5.0 kcal/mol is generally considered indicative of a strong interaction. researchgate.net
Numerous studies have used molecular docking to identify and characterize the binding of Cucurbitacin B to various key proteins implicated in cancer progression.
Interaction with Notch-1: Molecular docking analysis revealed that Cucurbitacin B binds to the ankyrin domain of the Notch-1 protein with a binding energy of -6.8 kcal/mol. researchgate.net This interaction is stabilized by the formation of hydrogen bonds within the protein's binding cavity, suggesting a mechanism for the inhibition of the Notch signaling pathway, which is often dysregulated in cancer. researchgate.net
Interaction with Tyrosine Kinase 2 (TYK2): In silico docking studies have explored the potential of cucurbitacin derivatives to inhibit the TYK2 receptor, a protein whose mutation is linked to certain cancers. While Cucurbitacin O showed the most promising inhibitory effect in one study, this line of research highlights the use of computational screening to identify potential targets for Cucurbitacin B and its analogues. recentscientific.com
Multi-Targeting in Hepatocellular Carcinoma (HCC): A comprehensive study combining network pharmacology with molecular docking identified several core protein targets for Cucurbitacin B in HCC. nih.gov The docking results confirmed strong binding affinities with key targets, suggesting that Cucurbitacin B exerts its antitumor effects through the modulation of multiple pathways. nih.gov Molecular dynamics simulations further demonstrated the formation of stable ligand-receptor complexes. nih.gov
The table below presents the binding energies of Cucurbitacin B with several of its core protein targets as determined by molecular docking studies.
| Protein Target | Biological Role | Binding Energy (kcal/mol) |
|---|---|---|
| MTOR | Cell growth, proliferation, survival | -8.2 |
| HSP90AB1 | Protein folding, stability, function | -7.9 |
| Notch-1 | Cell differentiation, proliferation, apoptosis | -6.8 |
| EGFR | Cell growth and division | -7.4 |
| STAT3 | Signal transduction, gene expression | -7.1 |
| MMP9 | Extracellular matrix degradation, metastasis | -6.9 |
| TNF | Inflammation, apoptosis | -6.9 |
Data compiled from molecular docking studies on Cucurbitacin B. researchgate.netnih.gov
These computational findings provide a mechanistic foundation for the observed anticancer activity of Cucurbitacin B, underscoring its ability to interact with and modulate a network of proteins crucial for tumor survival and progression. nih.gov
Preclinical Pharmacological Investigations of Cucurbitacin B in in Vitro and in Vivo Models
Mechanisms of Action on Cellular Homeostasis
Cucurbitacin B exerts its anti-proliferative and cytotoxic effects through the modulation of several key cellular pathways that govern cell growth, division, and survival. Its impact on cellular homeostasis involves the regulation of the cell cycle and the induction of programmed cell death, including apoptosis and autophagy.
Regulation of Cell Cycle Progression
Cell cycle progression is a tightly regulated process essential for cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Cucurbitacin B has been shown to interfere with this process, leading to cell cycle arrest in various cancer cell lines.
Numerous studies have demonstrated that Cucurbitacin B induces cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell types. This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. For instance, Cucurbitacin B treatment caused significant accumulation of cells in the G2/M phase in A549 lung cancer cells in a dose-dependent manner. plos.org In 200 nM Cucurbitacin B treated A549 cells, more than half were arrested in G2/M phase. plos.org Similarly, Cucurbitacin B induced G2/M phase arrest in human breast cancer cell lines (MDA-MB-231 and MCF-7). mdpi.com Studies on human T-cell leukemia Jurkat cells also showed that Cucurbitacin B treatment resulted in G2/M phase arrest and the formation of tetraploid cells. karger.com Pancreatic cancer cells treated with Cucurbitacin B also exhibited G2/M cell cycle arrest. oncotarget.com This effect has been observed in other cell lines as well, including Hep-2, MCF-7, K562 cells, and SH-SY5Y human neuroblastoma cells. plos.orgspandidos-publications.com The induction of G2/M arrest by Cucurbitacin B is considered a key mechanism contributing to its anti-proliferative effects. spandidos-publications.com
Here is a table summarizing some findings on G2/M arrest induced by Cucurbitacin B:
| Cell Line | Effect on Cell Cycle | Key Observation | Source |
| A549 (Lung Cancer) | G2/M Arrest | Dose-dependent accumulation in G2/M phase. | plos.org |
| MDA-MB-231, MCF-7 (Breast Cancer) | G2/M Arrest | Increased p21 expression. | mdpi.com |
| Jurkat (T-cell Leukemia) | G2/M Arrest | Formation of tetraploid cells. | karger.com |
| Pancreatic Cancer Cells | G2/M Arrest | Inhibition of EGFR, PI3K/Akt/mTOR, STAT3, ERK. | oncotarget.com |
| SH-SY5Y (Neuroblastoma) | G2/M Arrest | Associated with apoptosis induction. | spandidos-publications.com |
The induction of cell cycle arrest by Cucurbitacin B is mediated by its influence on the expression and activity of key cell cycle regulatory proteins. These include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors such as p21 and p27.
Cucurbitacin B has been shown to downregulate the expression of proteins that promote cell cycle progression, such as cyclin B1 and CDK1 (also known as Cdc2), which are crucial for the G2/M transition. oncotarget.comdoaj.orgspandidos-publications.com For example, in A549 cells, Cucurbitacin B treatment led to decreased expression of cyclin B1 and inhibited STAT3 phosphorylation. spandidos-publications.com In pancreatic cancer cells, Cucurbitacin B treatment decreased the expression of CDK1, phosphorylated CDK1, and Cyclin B1. oncotarget.com
Conversely, Cucurbitacin B can upregulate the expression of cell cycle inhibitory proteins like p21 and p27. mdpi.comdoaj.orgnih.govspandidos-publications.comfrontiersin.orgnih.gov In human breast cancer cell lines, Cucurbitacin B caused G2/M arrest through elevated p21 expression. mdpi.com Studies on PC12 cells showed that Cucurbitacin B upregulated the expression of p21 and downregulated CDK1 and Cyclin B1. doaj.org In MKN-45 gastric cancer cells, Cucurbitacin B significantly increased the mRNA expression of p27 while decreasing the expression of CDK4, CDK2, cyclin D1, and cyclin E. nih.govnih.gov The increased levels of p21 and p27 can inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest. nih.gov
Cucurbitacin B's effects on these proteins can be linked to upstream signaling pathways. For instance, in A549 cells, Cucurbitacin B induced G2/M arrest through ATM-activated Chk1-Cdc25C-Cdk1 and p53-14-3-3-σ pathways, mediated by increased intracellular reactive oxygen species (ROS) formation. plos.org While STAT3 inhibition often leads to G0/G1 arrest, Cucurbitacin B's induction of G2/M arrest suggests involvement of other pathways, such as Aurora A inhibition in multiple myeloma cells. oncotarget.com
Here is a table illustrating the modulation of cell cycle regulatory proteins by Cucurbitacin B:
| Protein | Effect | Cell Line(s) | Associated Pathway/Mechanism | Source |
| Cyclin B1 | Downregulated | A549, Pancreatic Cancer Cells, PC12 | STAT3 inhibition, ATM-activated pathways | oncotarget.comdoaj.orgspandidos-publications.com |
| CDK1 | Downregulated | PC12, Pancreatic Cancer Cells | ATM-activated pathways | oncotarget.comdoaj.org |
| p21 | Upregulated | Breast Cancer Cells, PC12, MKN-45, PC-3, T24, HepG2 | Elevated expression, ATM-activated p53 pathway | mdpi.comdoaj.orgnih.govfrontiersin.orgnih.gov |
| p27 | Upregulated | MKN-45 | Inhibition of CDK4, CDK2, cyclin D1, cyclin E mRNA expression | nih.govnih.gov |
| CDK4, CDK2 | Downregulated mRNA | MKN-45 | Upregulation of p27 | nih.govnih.gov |
| Cyclin D1, E | Downregulated mRNA | MKN-45 | Upregulation of p27 | nih.govnih.gov |
Induction of Programmed Cell Death
Beyond cell cycle arrest, Cucurbitacin B is a potent inducer of programmed cell death, primarily through apoptosis and, in some cases, autophagy.
Cucurbitacin B effectively induces apoptosis in a wide range of cancer cells. This process often involves the activation of caspases, key executioners of apoptosis, and the modulation of proteins in the Bcl-2 family, which regulate the mitochondrial pathway of apoptosis.
Studies have shown that Cucurbitacin B treatment leads to increased caspase-3, caspase-8, and caspase-9 activities. karger.comnih.govmdpi.com For instance, in human osteosarcoma cells, Cucurbitacin B caused upregulation of caspase-3, -8, and -9. nih.gov In cholangiocarcinoma cells, Cucurbitacin B induced apoptosis correlated with caspase-9 and caspase-3 activations. nih.govresearchgate.net Similarly, in Jurkat cells, Cucurbitacin B induced apoptotic cell death through a caspase-3-dependent pathway. karger.com Cucurbitacin B also induced caspase-dependent apoptosis in cisplatin-resistant human gastric cancer cells. spandidos-publications.com
The mitochondrial-mediated apoptosis pathway is frequently involved in Cucurbitacin B-induced cell death. This pathway is regulated by the balance between pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) of the Bcl-2 family. spandidos-publications.comnih.gov Cucurbitacin B treatment often results in the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. spandidos-publications.comnih.govnih.govmdpi.comnih.gov In cholangiocarcinoma cells, Cucurbitacin B treatment led to Bax upregulation and decreased Bcl-2 and Bcl-xL levels, suggesting activation of the mitochondrial-mediated apoptosis pathway. nih.govresearchgate.net In human osteosarcoma cells, Cucurbitacin B exposure resulted in increased Bad and Bax protein expression and significant downregulation of Bcl-2 and Bcl-xL expression. nih.gov Downregulation of Bcl-2 and upregulation of Bax mRNA expression levels were also observed in MKN-45 cells treated with Cucurbitacin B. nih.gov In A549 lung cancer cells, Cucurbitacin B induced apoptosis associated with cytochrome c release and Bcl-2 downregulation. spandidos-publications.com The release of cytochrome c from the mitochondria into the cytoplasm is a critical event in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and subsequent caspase activation. spandidos-publications.comnih.gov
Cucurbitacin B's effect on apoptosis can be linked to various signaling pathways, including the JAK2/STAT3 and MAPK pathways. spandidos-publications.comnih.gov In human osteosarcoma cells, Cucurbitacin B induced apoptosis via modulation of the JAK2/STAT3 and MAPK pathways, leading to upregulation of mitochondrial apoptotic pathway-related proteins (Bax, Bad, and cleaved caspases). nih.gov Inhibition of the JAK/STAT pathway by Cucurbitacin B has been shown to play a role in upregulating pro-apoptotic proteins Bax and Bad and downregulating anti-apoptotic Bcl-2. mdpi.com
Here is a table summarizing the effects of Cucurbitacin B on apoptosis-related proteins and pathways:
| Mechanism/Protein | Effect | Cell Line(s) | Key Observation | Source |
| Caspase-3, -8, -9 | Activation/Upregulation | Cholangiocarcinoma, Osteosarcoma, Jurkat, Gastric Cancer | Increased enzymatic activity, cleaved forms. | karger.comnih.govmdpi.comnih.govresearchgate.netspandidos-publications.com |
| Bax, Bad | Upregulation | Cholangiocarcinoma, Osteosarcoma, MKN-45, PC-3 | Increased protein/mRNA expression. | nih.govnih.govmdpi.comnih.govresearchgate.net |
| Bcl-2, Bcl-xL | Downregulation | Cholangiocarcinoma, Osteosarcoma, A549, MKN-45, PC-3 | Decreased protein/mRNA expression. | spandidos-publications.comnih.govnih.govmdpi.comnih.govresearchgate.net |
| Mitochondrial Pathway | Activation | Cholangiocarcinoma, Osteosarcoma, A549 | Cytochrome c release, disruption of mitochondrial membrane potential. | spandidos-publications.comoncotarget.comnih.govnih.govresearchgate.net |
| JAK2/STAT3 Pathway | Modulation/Inhibition | Osteosarcoma, SH-SY5Y, MKN-45, PC-3 | Affects expression of Bcl-2 family proteins and caspase activation. | spandidos-publications.comnih.govnih.govmdpi.com |
| MAPK Pathways (JNK, p38) | Activation | Osteosarcoma, Multiple Myeloma | Involved in apoptosis signaling. | oncotarget.comnih.gov |
In addition to apoptosis, Cucurbitacin B has been reported to induce autophagy in certain cancer cell lines. Autophagy is a cellular process involving the degradation and recycling of cellular components, which can play a pro-survival or pro-death role depending on the context.
Studies have shown that Cucurbitacin B treatment leads to the induction of autophagy, evidenced by the accumulation of autophagic vacuoles and increased levels of autophagy-related proteins like LC3-II. karger.comdoaj.orgnih.gov In PC12 cells, Cucurbitacin B induced autophagy as shown by the accumulation of autophagic vacuoles and an increase in LC3II. doaj.org Cucurbitacin B also induced autophagy in Jurkat cells, with evidence of LC3-II accumulation. karger.com In MCF-7 breast cancer cells, Cucurbitacin B induced autophagy mediated by reactive oxygen species (ROS). nih.gov Furthermore, Cucurbitacin B induced autophagy in cisplatin-resistant human gastric cancer cells by suppressing the CIP2A/PP2A/mTORC1 signaling axis. spandidos-publications.com The activation of autophagy in these cells was mediated through Cucurbitacin B-induced inhibition of mTORC1. spandidos-publications.com
The role of Cucurbitacin B-induced autophagy can be complex. In Jurkat cells, while autophagy was induced, it appeared to be a compensatory response that potentially benefited cell survival, as inhibiting autophagy significantly increased caspase-3 activation. karger.com This suggests that in some contexts, autophagy might act as a resistance mechanism to Cucurbitacin B's apoptotic effects.
Here is a table summarizing the induction of autophagy by Cucurbitacin B:
| Effect on Autophagy | Cell Line(s) | Key Observation/Mechanism | Source |
| Induction | PC12, Jurkat, MCF-7, Gastric Cancer Cells (cisplatin-resistant) | Accumulation of autophagic vacuoles, increased LC3-II. | karger.comdoaj.orgnih.gov |
| Induction | Gastric Cancer Cells (cisplatin-resistant) | Suppression of CIP2A/PP2A/mTORC1 signaling axis. | spandidos-publications.com |
| Induction (ROS-mediated) | MCF-7 | Mediated by increased intracellular ROS formation. | nih.gov |
| Role in Jurkat cells | Pro-survival (potentially) | Inhibition of autophagy increased caspase-3 activation. | karger.com |
Inhibition of Cellular Proliferation
Cucurbitacin B has demonstrated a significant ability to inhibit the proliferation of various cancer cell lines in in vitro studies. mdpi.comnih.gov This effect has been observed across a range of cancer types, including human osteosarcoma cells (U-2OS), tongue squamous cell carcinoma cells (CAL27 and SCC9), breast cancer cells, lung cancer cells, and pancreatic cancer cells. mdpi.comnih.govspandidos-publications.comnih.govtandfonline.comaacrjournals.org Studies have shown that Cucurbitacin B can reduce cell viability in a dose-dependent manner. nih.govspandidos-publications.comaacrjournals.org For instance, it significantly reduced the viability of U-2OS cells. spandidos-publications.com In tongue squamous cell carcinoma cells, Cucurbitacin B treatment inhibited proliferation and induced cellular apoptosis. nih.govfrontiersin.org The compound has also been shown to inhibit the growth of several breast cancer cell lines with IC50 values ranging from 18 to 50 nM. lipidmaps.org In pancreatic cancer cell lines, Cucurbitacin B inhibited 50% growth at a concentration of 10-7 mol/L. aacrjournals.org
Beyond in vitro observations, Cucurbitacin B has also shown efficacy in inhibiting tumor growth in in vivo models. tandfonline.comaacrjournals.orgfrontiersin.org In a study using a highly metastatic 4T1-syngeneic mouse mammary cancer model, Cucurbitacin B treatment inhibited tumor growth. nih.govresearchgate.net Similarly, in nude mice injected with SCC9 tongue cancer cells, Cucurbitacin B treatment significantly suppressed tumor growth. frontiersin.org Furthermore, Cucurbitacin B markedly decreased the growth of Panc-1 human pancreatic tumor xenografts in athymic nude mice. aacrjournals.org
The mechanisms underlying Cucurbitacin B's antiproliferative effects involve the modulation of various signaling pathways and cell cycle regulation. Studies have indicated that it can induce G2/M phase arrest in cancer cells. tandfonline.comaacrjournals.orgkarger.combenthamscience.com This arrest is associated with the disruption of actin dynamics and persistent activation of cofilin in some cell types. karger.com Cucurbitacin B has also been shown to induce apoptosis, a process of programmed cell death, in various cancer cells. mdpi.comnih.govspandidos-publications.comnih.govtandfonline.comaacrjournals.orgkarger.combenthamscience.com This induction of apoptosis can be caspase-dependent. mdpi.comtandfonline.com
Research has also explored the impact of Cucurbitacin B on specific molecular targets related to proliferation. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which plays a critical role in tumorigenesis. mdpi.comspandidos-publications.comaacrjournals.org Additionally, Cucurbitacin B can affect MAPK signaling cascades. spandidos-publications.com In lung cancer cells, Cucurbitacin B was found to regulate proliferation and apoptosis via inhibiting the IL-6/STAT3 pathway through the lncRNA XIST/miR-let-7c axis. tandfonline.com In tongue cancer cells, Cucurbitacin B inhibited cell proliferation by regulating the expression of X-inactive specific transcript (XIST) via miR-29b. nih.govfrontiersin.orgnih.gov
Anti-Metastatic and Anti-Invasive Effects
Cucurbitacin B exhibits significant anti-metastatic and anti-invasive properties in preclinical models. mdpi.comspandidos-publications.comnih.govspandidos-publications.comnih.govresearchgate.netnih.govnih.gov Metastasis, the spread of cancer cells to distant sites, is a major contributor to cancer-related deaths, making the identification of effective anti-metastatic agents crucial. nih.govnih.gov
Numerous studies have demonstrated that Cucurbitacin B can suppress the migration and invasion of various cancer cell types in vitro. mdpi.comspandidos-publications.comnih.govnih.govresearchgate.netnih.govnih.gov This effect has been observed in breast cancer cells (MDA-MB-231 and 4T1), human osteosarcoma cells (U-2OS), cholangiocarcinoma cells (KKU-452), non-small cell lung cancer (NSCLC) cells, and tongue squamous cell carcinoma cells (CAL27 and SCC9). mdpi.comnih.govspandidos-publications.comnih.govresearchgate.netnih.govnih.gov For instance, Cucurbitacin B significantly inhibited the migratory and invasive potential of highly metastatic breast cancer cells at sub-IC50 concentrations. nih.govresearchgate.net In U-2OS cells, Cucurbitacin B inhibited cell migration. spandidos-publications.com It also suppressed metastatic behavior, including migration, invasion, and adhesion abilities, in cholangiocarcinoma cells. nih.gov Cucurbitacin B has demonstrated a strong anti-migratory and anti-invasive ability against metastatic NSCLC cells at nanomolar concentrations. nih.gov In tongue squamous cell carcinoma cells, Cucurbitacin B treatment inhibited migration and invasion. nih.govfrontiersin.org
The suppression of cell migration and invasion by Cucurbitacin B is associated with its influence on various signaling pathways and cellular components. It has been shown to inhibit the phosphorylation of FAK (Focal Adhesion Kinase) and paxillin, which are involved in cell adhesion and migration. mdpi.comnih.gov In breast cancer cells, Cucurbitacin B suppressed ROS-dependent metastasis through the FAK pathway. nih.gov Cucurbitacin B also inhibited the migration and invasion of gefitinib-resistant NSCLC cells. mdpi.com Furthermore, it plays an anticancer role by inhibiting the migration and invasion potential of oral squamous cell carcinoma cells. mdpi.com
Cucurbitacin B influences the expression and activity of matrix metalloproteinases (MMPs) and cell adhesion molecules, which are key players in the process of cancer invasion and metastasis. mdpi.comspandidos-publications.comnih.gov MMPs, such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and spread. mdpi.comspandidos-publications.com
Studies have shown that Cucurbitacin B can downregulate the expression and suppress the activity of MMP-2 and MMP-9. mdpi.comspandidos-publications.com In human osteosarcoma cells (U-2OS), Cucurbitacin B suppressed the levels and inhibited the activities of MMP-2 and MMP-9. spandidos-publications.com Similarly, in cholangiocarcinoma cells, suppression of FAK by Cucurbitacin B was accompanied by the downregulation of MMP-9. nih.gov In NSCLC cells, Cucurbitacin B treatment led to the downregulation of MMP2 and MMP9. spandidos-publications.com
In addition to MMPs, Cucurbitacin B also affects the expression of cell adhesion molecules. It has been reported to inhibit cell adhesion to the matrix, type I collagen, fibronectin, and endothelial cells in MDA-MB-231 cells. mdpi.com Cucurbitacin B could significantly inhibit cell adhesion in MDA-MB-231 and SKBR-3 cells. mdpi.com Furthermore, studies in cholangiocarcinoma cells have shown that Cucurbitacin B downregulates the expression of ICAM-1, a cell adhesion molecule. nih.gov
Anti-Angiogenic Potential (e.g., VEGF downregulation)
Cucurbitacin B has demonstrated anti-angiogenic potential, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. spandidos-publications.comnih.govresearchgate.netnih.govspandidos-publications.com Angiogenesis is a critical step in the development and progression of malignant neoplasms. spandidos-publications.com
A key mechanism by which Cucurbitacin B exerts its anti-angiogenic effects is through the downregulation of Vascular Endothelial Growth Factor (VEGF), a major regulator of angiogenesis. mdpi.comspandidos-publications.comspandidos-publications.comnih.govresearchgate.netnih.gov Studies have shown that Cucurbitacin B can downregulate the expression of VEGF. mdpi.comspandidos-publications.comnih.gov For example, in human osteosarcoma cells (U-2OS), multifold suppression of VEGF by Cucurbitacin B was observed. spandidos-publications.com In cholangiocarcinoma cells, VEGF was also downregulated after Cucurbitacin B exposure. nih.gov Cucurbitacin B-mediated anti-metastatic and anti-angiogenic effects in breast cancer cells were associated with the downregulation of the VEGF/FAK/MMP-9 signaling axis. nih.govresearchgate.net This downregulation of VEGF/FAK/MMP-9 signaling has been validated using a FAK inhibitor. nih.govresearchgate.net
Beyond VEGF downregulation, Cucurbitacin B also directly impacts endothelial cells, which are the building blocks of blood vessels. It has been found to inhibit the migratory, invasive, and tube-forming capacities of human umbilical vein endothelial cells (HUVECs) in vitro. nih.govresearchgate.netnih.govspandidos-publications.com Inhibition of pre-existing vasculature has also been observed in ex vivo models, such as the chick embryo chorioallantoic membrane assay. nih.govresearchgate.netspandidos-publications.com Cucurbitacin B inhibited tumor angiogenesis by triggering the mitochondrial signaling pathway in endothelial cells. spandidos-publications.com It also inhibited the activity of vascular endothelial growth factor receptor 2 (VEGFR2). spandidos-publications.com
Generation of Reactive Oxygen Species (ROS)
Cucurbitacin B has been shown to induce the generation of reactive oxygen species (ROS) in various cancer cells. mdpi.combenthamscience.comnih.govplos.orgfrontiersin.org ROS are chemically reactive molecules containing oxygen, and while they play roles in normal cellular processes, elevated levels can lead to oxidative stress and cellular damage, contributing to the anti-cancer effects of some compounds.
Studies have demonstrated that Cucurbitacin B can significantly increase intracellular ROS levels. mdpi.combenthamscience.comnih.govplos.org In MDA-MB-231 breast cancer cells, Cucurbitacin B induced intracellular ROS generation, which was helpful for the anti-metastatic potential of the cells. mdpi.comnih.gov This ROS generation could be reduced by treatment with N-acetyl-l-cysteine (NAC), a thiol-containing antioxidant. nih.govplos.orgnih.gov Furthermore, NAC pretreatment could reverse Cucurbitacin B-induced suppression of migration and adhesion, and the expression of FAK in breast cancer cells. nih.gov
In human lung adenocarcinoma epithelial A549 cells, Cucurbitacin B treatment led to increased intracellular ROS formation, which was inhibited by NAC pretreatment. plos.orgfrontiersin.org This ROS generation was linked to Cucurbitacin B-induced DNA damage and G2/M phase arrest. plos.org In leukemia K562 cells, Cucurbitacin B dramatically increased intracellular ROS generation, which mediated DNA damage, G2/M phase arrest, and apoptosis. benthamscience.com The released Cucurbitacin B in cancer cells could induce a large amount of ROS generation, which in turn could accelerate and amplify the release of drugs in a reactive oxygen species-responsive nanococktail system. frontiersin.org
Disruption of Cytoskeletal Dynamics (e.g., F-actin, cofilin)
Cucurbitacin B is known to disrupt cytoskeletal dynamics, particularly affecting the actin cytoskeleton. mdpi.comkarger.comnih.govnih.govthieme-connect.comfrontiersin.orgacs.org The actin cytoskeleton is a dynamic network of protein filaments essential for maintaining cell shape, migration, and division.
A key target of Cucurbitacin B's effects on the cytoskeleton is cofilin, a protein that regulates actin filament dynamics. karger.comnih.govnih.govthieme-connect.comfrontiersin.org Cucurbitacin B has been shown to alter cofilin phosphorylation, leading to its activation (dephosphorylation). karger.comnih.govnih.govthieme-connect.comfrontiersin.org In Jurkat cells, Cucurbitacin B rapidly and persistently induced cofilin dephosphorylation. karger.com Activated cofilin can sever actin filaments, but in some cases, activated cofilin and actin can form stable rod-like structures called cofilin-actin rods. karger.comnih.govfrontiersin.org Cucurbitacin B treatment has been shown to induce actin aggregation followed by the formation of cofilin-actin rods in melanoma cells. nih.govfrontiersin.org Cofilin knockdown significantly suppressed rod formation but did not prevent actin aggregation. nih.gov The formation of cofilin-actin rods following Cucurbitacin B-induced actin aggregation depends on Slingshot homolog 1 (SSH1)-mediated cofilin hyperactivation. nih.gov
Cucurbitacin B also affects F-actin, the filamentous form of actin. While activated cofilin typically severs F-actin, studies have shown that Cucurbitacin B can lead to an increase in F-actin polymerization and microtubule assembly. nih.govthieme-connect.com In Jurkat cells, F-actin was significantly increased at 30 minutes of Cucurbitacin B treatment, followed by a gradual decrease, indicating a prolonged disruption of actin dynamics. karger.com The disruption of F-actin cytoskeleton has also been implicated in the synergistic antiproliferative effects of a semisynthetic derivative of Cucurbitacin B with chemotherapy drugs on lung cancer cells. acs.org
The disruption of cytoskeletal dynamics by Cucurbitacin B has broader implications for cellular function, including impairing integrin activation, platelet spreading, and clot retraction. nih.govthieme-connect.com These effects appear to be linked to the dysregulation of cytoskeletal dynamics and integrin function. nih.govthieme-connect.com
DNA Damage Induction (e.g., ATM-mediated pathways)
Cucurbitacin B has been shown to induce DNA damage in cancer cells, a mechanism contributing to its anti-proliferative effects. Studies have demonstrated that CuB treatment can lead to DNA double-strand breaks (DSBs). researchgate.netplos.org This DNA damage appears to be mediated, at least in part, through the activation of the Ataxia-telangiectasia mutated (ATM) pathway. researchgate.netplos.orgnih.gov
In human lung adenocarcinoma A549 cells, low concentrations of CuB induced G2/M phase arrest, which was associated with increased intracellular reactive oxygen species (ROS) formation. researchgate.netplos.org This increase in ROS is suggested to mediate the DNA damage induced by CuB. plos.org The ATM-mediated DNA damage triggered downstream signaling cascades, including the ATM-activated Chk1-Cdc25C-Cdk1 and p53-14-3-3-σ pathways, ultimately leading to G2/M cell cycle arrest. researchgate.netplos.orgnih.gov Inhibition of ATM or Chk1 using siRNA reversed the CuB-induced G2/M arrest. researchgate.netplos.org Pretreatment with N-acetyl-L-cysteine (NAC), an antioxidant, inhibited CuB-induced ROS formation, DNA damage, and G2/M phase arrest, further supporting the role of ROS in this process. researchgate.netplos.org
In hepatocellular carcinoma (HCC) cells, CuB was found to suppress progression by inducing DNA damage-dependent cell cycle arrest through ATM-dependent p53-p21-CDK1 and checkpoint kinase 1 (CHK1)-CDC25C signaling pathways, without directly triggering necrosis or apoptosis. nih.gov
Interference with Specific Molecular Targets and Signal Transduction Pathways
Cucurbitacin B exerts its biological effects by interfering with a variety of molecular targets and signal transduction pathways that are often dysregulated in various diseases, particularly cancer and inflammatory conditions.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway (e.g., STAT3, JAK2)
The JAK/STAT pathway is a crucial signaling cascade involved in cell growth, proliferation, survival, and immune response, and its aberrant activation is frequently observed in various cancers and inflammatory disorders. spandidos-publications.comresearchgate.netfrontiersin.orgnih.gov Cucurbitacin B has been shown to be a potent inhibitor of the JAK/STAT pathway, primarily by suppressing the phosphorylation and activation of STAT3 and JAK2. spandidos-publications.comresearchgate.netnih.govoncotarget.comnih.govplos.orgmdpi.commdpi.com
Preclinical studies in various cancer cell lines, including chronic myeloid leukemia, pancreatic cancer, lung cancer, gastric cancer, and osteosarcoma, have demonstrated that CuB inhibits STAT3 activation. spandidos-publications.comresearchgate.netoncotarget.comnih.govmdpi.comnih.govcapes.gov.br This inhibition can lead to downstream effects such as downregulation of STAT3 target genes involved in cell survival and proliferation, including cyclin B1 and BCL2. spandidos-publications.com In pancreatic cancer cells, CuB treatment inhibited the activation of JAK2, STAT3, and STAT5 in response to interleukin-6 (IL-6) stimulation. researchgate.netplos.org Similarly, in liver cancer stem cells (CD133+ HepG2 cells), CuB inhibited the expression levels of phosphorylated JAK2 and phosphorylated STAT3. nih.gov The inhibition of the JAK2/STAT3 pathway by CuB contributed to reduced cell viability, sphere formation, and colony formation, and also sensitized these cells to sorafenib. nih.gov
The modulation of the JAK/STAT pathway by CuB is considered a key mechanism underlying its anti-proliferative and pro-apoptotic effects in various cancer models. spandidos-publications.comresearchgate.netnih.govoncotarget.commdpi.com
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and it is often hyperactivated in cancer. oncotarget.comnih.gov Preclinical studies indicate that Cucurbitacin B can interfere with this pathway. oncotarget.commdpi.comnih.gov
In pancreatic cancer cells, CuB treatment was found to potently downregulate the PI3K/Akt/mTOR pathway. oncotarget.comnih.gov This effect was observed relatively early after CuB treatment. nih.gov The inhibition of this pathway contributes to the growth inhibitory effects of CuB in these cells. oncotarget.comnih.gov In lung cancer cells, the G2/M cell cycle arrest and mTOR/PI3K/AKT pathway were observed to be affected by cucurbitacin B. mdpi.com Cucurbitacin I, another cucurbitacin, has also been reported to downregulate the PI3K/AKT/p70S6K pathway in lung cancer cells, leading to apoptosis. mdpi.com While some studies specifically highlight the inhibition of PI3K/Akt/mTOR by CuB, others suggest that in certain contexts, this pathway might not be significantly affected or could even be indirectly influenced. researchgate.net
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway (e.g., Raf/MEK/ERK)
The MAPK/ERK pathway, particularly the Raf/MEK/ERK cascade, plays a significant role in regulating cell proliferation, differentiation, and survival. nih.govnih.gov Cucurbitacin B has been shown to modulate this pathway, although the specific effects can vary depending on the cell type and context. spandidos-publications.commdpi.comnih.govcapes.gov.brnih.gov
In human chronic myeloid leukemia cells, CuB suppressed the activated MAPK/ERK pathway, inhibiting the activation of RAF, MEK, and ERK proteins. spandidos-publications.comnih.govcapes.gov.br This inhibition contributed to growth arrest and apoptosis in these cells. spandidos-publications.comnih.govcapes.gov.br Similarly, in neuroblastoma cells, the MAPK pathway was implicated in the apoptotic mechanism of cucurbitacin B. mdpi.com
However, in pancreatic cancer cells, while CuB inhibited other pathways like PI3K/Akt/mTOR and STAT3, ERK activity was markedly upregulated after CuB treatment, potentially through the activation of AMPK signaling. oncotarget.comnih.gov This suggests a complex interplay between different signaling pathways in response to CuB. The combination of CuB with an ERK inhibitor (SCH772984) showed synergistic anti-pancreatic cancer activities by suppressing EGFR, PI3K/Akt/mTOR, STAT3, and ERK signaling. oncotarget.comnih.govoncotarget.com
Nuclear Factor (NF)-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammatory and immune responses, as well as cell survival and proliferation, and its chronic activation is linked to various diseases, including cancer and inflammatory disorders. spandidos-publications.comresearchgate.netcolab.wsnih.gov Cucurbitacin B has been shown to inhibit NF-κB signaling. spandidos-publications.commdpi.comresearchgate.netcolab.wsnih.gov
Pretreatment with CuB suppressed NF-κB transactivation in TLR2/4 agonist-stimulated microglia, contributing to its anti-inflammatory effects. spandidos-publications.comspandidos-publications.com In human lung adenocarcinoma A549 cells stimulated with TNF-α or interleukin-1α, CuB decreased the expression of ICAM-1 by inhibiting the nuclear translocation of the NF-κB subunit RelA and the phosphorylation of IκBα. researchgate.netcolab.ws This indicates that CuB can downregulate the TNF-α-dependent NF-κB signaling pathway at an early step. researchgate.netcolab.ws Other cucurbitacins, like cucurbitacin E, have also been shown to downregulate the NF-κB signaling pathway. nih.gov The suppression of NF-κB signaling by CuB is considered important for its anti-inflammatory and potential anti-cancer activities. spandidos-publications.comresearchgate.netcolab.wsnih.gov
Nuclear Factor Erythroid 2-Related Factor-2/Antioxidant Responsive Element (Nrf2/ARE) Pathway
The Nrf2/ARE pathway is a crucial defense mechanism against oxidative stress and inflammation, promoting the expression of antioxidant and detoxifying enzymes. spandidos-publications.commdpi.comcolab.ws Cucurbitacin B has been shown to interact with this pathway. spandidos-publications.commdpi.comcolab.wsnih.govmdpi.comresearchgate.net
In the context of neuroinflammation, pretreatment with CuB enhanced the activity of the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes like HO1 and NQO1. spandidos-publications.comspandidos-publications.com This effect contributes to the ameliorative anti-oxidant properties of CuB against neuronal injury. spandidos-publications.comspandidos-publications.comresearchgate.net While some studies suggest that CuB can activate the Nrf2/ARE pathway, others indicate that certain cucurbitacins, including CuB, might induce apoptosis through Nrf2 inhibition in specific cancer cell types, such as cervical cancer cells. mdpi.com This suggests that the interaction of CuB with the Nrf2/ARE pathway can be complex and context-dependent.
AMP-Activated Protein Kinase (AMPK) Signaling
Cucurbitacin B has been shown to influence the AMP-Activated Protein Kinase (AMPK) signaling pathway. nih.gov AMPK is a key regulator of cellular energy homeostasis, and its activation is often associated with the inhibition of cell growth and proliferation. Studies have indicated that Cucurbitacin B can activate AMPK signaling. nih.govoncotarget.comresearchgate.net For instance, in pancreatic cancer cells, Cucurbitacin B treatment led to the activation of AMPK signaling after 12 hours. nih.govoncotarget.com This activation of AMPK by Cucurbitacin B may contribute to its observed anticancer effects by influencing downstream pathways such as mTORC1, which is negatively regulated by AMPK. nih.gov Research in diabetic mice also suggests that Cucurbitacin B can enhance intestinal AMPK levels. researchgate.net
Hippo-Yes-Associated Protein (YAP) Pathway
The Hippo-YAP signaling pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. nih.govbrieflands.comsemanticscholar.org Preclinical studies have demonstrated that Cucurbitacin B can inhibit the Hippo-YAP signaling pathway. nih.govnih.govsemanticscholar.orgnih.gov In colorectal cancer cells, Cucurbitacin B was found to suppress the growth, invasion, and migration, and induce apoptosis by inhibiting the expression of Hippo-YAP signaling pathway proteins. nih.govsemanticscholar.orgnih.gov Specifically, Cucurbitacin B treatment in colorectal cancer cells suppressed YAP expression and its downstream target genes, such as Cyr61 and c-Myc. nih.govsemanticscholar.orgnih.gov The mechanism involves the upregulation of LATS1, an upstream regulating factor in the Hippo pathway, which in turn suppresses YAP activity. nih.govsemanticscholar.orgnih.gov
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, invasion, and survival, processes frequently dysregulated in cancer metastasis. nih.govnih.govwaocp.org Investigations have shown that Cucurbitacin B can suppress FAK signaling. nih.govnih.govwaocp.orgmdpi.comfrontiersin.org In cholangiocarcinoma cells, Cucurbitacin B treatment significantly inhibited the activation of FAK, evidenced by decreased levels of phospho-FAK protein. nih.govwaocp.orgmdpi.com This suppression of FAK activation was associated with the inhibition of metastatic behaviors, including migration, invasion, and adhesion of these cells. nih.govwaocp.orgmdpi.com Furthermore, Cucurbitacin B downregulated the expression of metastasis-associated proteins downstream of FAK, such as MMP-9, ICAM-1, and VEGF. nih.govwaocp.org Studies in breast cancer cells have also indicated that Cucurbitacin B's anti-metastasis effect is mediated through FAK suppression. nih.gov
Cancerous Inhibitor of Protein Phosphatase-2A/Protein Phosphatase-2A (CIP2A/PP2A) Pathway
The CIP2A/PP2A signaling axis is significant in cancer due to PP2A's role as a tumor suppressor and CIP2A's function as an endogenous inhibitor of PP2A, often overexpressed in malignancies. nih.govspandidos-publications.commdpi.comuni.luspandidos-publications.comnih.gov Cucurbitacin B has been shown to target the CIP2A/PP2A pathway, leading to the reactivation of PP2A activity. nih.govspandidos-publications.commdpi.comuni.luspandidos-publications.comnih.gov In cisplatin-resistant gastric cancer cells, Cucurbitacin B treatment downregulated CIP2A expression, which in turn enhanced PP2A activity and inhibited the Akt/mTORC1 signaling pathway. spandidos-publications.comnih.gov Similarly, in gefitinib-resistant non-small cell lung cancer (NSCLC) cells, Cucurbitacin B suppressed the CIP2A/PP2A/Akt signaling axis. mdpi.com In acute myeloid leukemia cells, Cucurbitacin B induced growth inhibition and apoptosis by downregulating the CIP2A/PP2A/C-KIT signal pathway. uni.lu These findings suggest that Cucurbitacin B targets CIP2A, thereby reactivating the tumor suppressor function of PP2A. spandidos-publications.comspandidos-publications.com
Wnt and Notch Signaling Pathways
The Wnt and Notch signaling pathways are fundamental in development and are frequently dysregulated in cancer, contributing to cell proliferation, survival, and stemness. nih.govspandidos-publications.comfrontiersin.orgtemple.edumdpi.comspandidos-publications.comresearchgate.netresearchgate.nettandfonline.comnih.gov Cucurbitacin B has been shown to inhibit both Wnt and Notch signaling. nih.govspandidos-publications.comfrontiersin.orgtemple.edumdpi.comspandidos-publications.comresearchgate.netresearchgate.nettandfonline.comnih.gov In non-small cell lung cancer, Cucurbitacin B inhibited the stemness and metastatic abilities by downregulating the canonical Wnt/β-catenin signaling axis. temple.eduresearchgate.net This involved directly affecting the interaction of β-catenin and TCF1 and downregulating Wnt target genes like cyclin D1 and c-Myc. mdpi.com In breast cancer cells, Cucurbitacin B inhibited the Wnt pathway by decreasing the nuclear translocation of β-catenin and galectin-3. nih.govresearchgate.net Regarding Notch signaling, Cucurbitacin B has been reported to target this pathway to induce apoptosis in colorectal cancer cells. spandidos-publications.comtandfonline.com In androgen-dependent prostate cancer cells, Cucurbitacin B treatment reduced the expression of the Notch signaling cascade, which was suggested as a plausible cause for the induced apoptosis and cell cycle arrest. frontiersin.orgresearchgate.net Specifically, it downregulated Notch-1 and its ligand Jagged-1, along with the downstream target Hes-1. frontiersin.org
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a significant role in cell growth, proliferation, and survival, and its overexpression or mutation is common in many cancers, including lung and pancreatic cancer. mdpi.comnih.govoncotarget.commdpi.comtandfonline.comresearchgate.netaacrjournals.orgfishersci.ca Cucurbitacin B has demonstrated inhibitory effects on EGFR signaling. nih.govoncotarget.commdpi.comtandfonline.comresearchgate.netaacrjournals.org In pancreatic cancer cells, Cucurbitacin B inhibited the expression and activity of EGFR and its downstream signaling pathways, including PI3K/Akt/mTOR and STAT3. nih.govoncotarget.com In gefitinib-resistant NSCLC cells, Cucurbitacin B induced the lysosomal degradation of EGFR and suppressed the CIP2A/PP2A/Akt signaling axis. mdpi.com Studies on EGFR-mutant lung cancer cells showed that Cucurbitacin B treatment led to a decrease in cell viability and colony formation, along with inhibition of PI3K/Akt/mTOR and STAT3 signaling. researchgate.netaacrjournals.org Another study indicated that Cucurbitacin B regulates lung cancer cell proliferation and apoptosis by inhibiting the IL-6/STAT3 pathway, potentially through the lncRNA XIST/miR-let-7c axis, which can influence EGFR signaling. tandfonline.com
Long Non-coding RNA XIST and microRNA-let-7c Axis
Cucurbitacin B has been shown to influence cellular processes through the modulation of non-coding RNAs. In lung cancer cells, Cucurbitacin B treatment suppressed the expression of long non-coding RNA XIST and enhanced the expression of microRNA-let-7c. nih.gov. XIST silencing was found to augment the inhibitory effect of Cucurbitacin B on cell proliferation and its promotion of apoptosis by upregulating miR-let-7c. nih.gov. Further studies indicated that XIST targets miR-let-7c, and this interaction can activate the IL-6/STAT axis. nih.gov. Overexpression of miR-let-7c was observed to enhance Cucurbitacin B's regulatory effect on proliferation and apoptosis by suppressing the IL-6/STAT3 pathway. nih.gov. These findings suggest that Cucurbitacin B regulates cell proliferation and apoptosis, at least in part, by inhibiting the XIST/miR-let-7c/IL-6/STAT3 axis in lung cancer cells. nih.gov.
Interleukin-6 (IL-6)/STAT3/Hypoxia-Inducible Factor-1α (HIF-1α) Signaling
The IL-6/STAT3/HIF-1α signaling pathway is implicated in various cellular processes, including inflammation and proliferation. Cucurbitacin B has been shown to interfere with this pathway. In the context of cholestatic liver injury, Cucurbitacin B prevented inflammatory responses by inhibiting the IL-6/STAT3/HIF-1α signaling pathway in both in vivo and in vitro experiments. nih.gov. Specifically, Cucurbitacin B downregulated the expression of IL-6, STAT3, and HIF-1α and inhibited STAT3 phosphorylation. nih.gov. Cucurbitacin B can also down-regulate key enzymes in the HIF-1α signaling pathway. mdpi.com. In lung cancer cells, Cucurbitacin B suppresses growth and induces apoptosis by impeding IL-6/STAT3 signaling. mdpi.comencyclopedia.pubnih.gov.
Diverse Biological Activities in Preclinical Disease Models
Preclinical studies have demonstrated the efficacy of Cucurbitacin B in various disease models, highlighting its potential therapeutic applications.
Anti-Inflammatory Properties
Cucurbitacin B exhibits significant anti-inflammatory effects in preclinical models. It has been reported to reduce inflammatory responses in conditions such as periodontitis in rats, leading to a significant decrease in alveolar bone loss and regulation of RANK/OPG levels. nih.gov. Cucurbitacin B decreased the expression of intracellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma cells stimulated with TNF-α or interleukin-1α, inhibiting the nuclear translocation of the NF-κB subunit RelA and the phosphorylation of IκBα. colab.ws. Cucurbitacin B has also demonstrated protective effects by reducing inflammatory responses in sepsis-induced acute lung injury in rat models, significantly reducing levels of TNF-α, IL-6, cytokine secretion, and the accumulation of inflammatory cells. nih.govoup.com. In a murine model of gout, Cucurbitacin B effectively mitigated MSU-induced arthritis, functioning as an inhibitor of the NLRP3 inflammasome and suppressing inflammation induced by various stimuli. mdpi.com. It achieves this by regulating TLR4 signaling to reduce NLRP3 inflammasome expression and suppress pro-IL-1β generation, as well as downregulating ACS expression, leading to decreased IL-1β production and cleaved caspase-1 activity. mdpi.com. Cucurbitacin B has also been shown to inhibit the inflammatory response in macrophages treated with lipopolysaccharide. lipidmaps.org.
Antioxidant Effects
The antioxidant potential of Cucurbitacin B has been demonstrated in various preclinical studies. It is considered an efficient antioxidant due to its ability to scavenge free radicals such as hydroxyl radicals, superoxide (B77818) anions, and singlet oxygen. academicjournals.org. This broad-spectrum radical-scavenging capacity has been reported to surpass that of some other natural antioxidants. academicjournals.org. Cucurbitacins, including Cucurbitacin B, adequately inhibit lipid peroxidation and oxidation. academicjournals.org. In a murine model of Alzheimer's disease, Cucurbitacin B diminished protein carbonyls, lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine, while enhancing antioxidants in the brain of treated rats. nih.govimrpress.com. Studies on oral leukoplakia have also shown Cucurbitacin B to have promising antioxidant effects. nih.gov.
Neuroprotective Activity
Cucurbitacin B has shown neuroprotective activity in preclinical models, particularly in the context of neurodegenerative diseases. In a murine model of Alzheimer's disease induced by intracerebroventricular streptozotocin (B1681764) (STZ-ICV), Cucurbitacin B treatment attenuated the STZ-ICV-induced decrease in spatial memory and long-term memory. nih.govimrpress.com. It also led to a decline in inflammatory and cell death biomarkers in the brains of treated rats. nih.govimrpress.com. Histomorphometry analysis revealed that Cucurbitacin B treatment increased viable neuron density in the cortex and hippocampus of rats subjected to STZ-ICV neurotoxicity. nih.govimrpress.com. Cucurbitacin B's neuroprotective effects are believed to involve the modulation of oxidative stress, inflammation, and neurotransmitter levels. nih.govimrpress.comimrpress.com.
Hepatoprotective Activity
The hepatoprotective effects of Cucurbitacin B have been documented in preclinical studies. Cucurbitacin B offered hepatoprotective and anti-inflammatory effects in artificially induced acute liver damage in rats. spandidos-publications.com. Treatment with Cucurbitacin B significantly reversed CCl4-induced metabolic changes associated with liver damage in mice in a dose-dependent manner, impacting pathways including energy metabolism, oxidative stress, and phenylalanine metabolism. frontiersin.org. Cucurbitacin B has also been shown to alleviate DDC-induced pathological changes in mouse liver, inhibit the activity of serum transaminase, and suppress liver and systemic inflammatory reactions. nih.gov. This protective effect involves the inhibition of the IL-6/STAT3/HIF-1α signaling pathway. nih.gov. Cucurbitacin B has demonstrated potent anticancer potential against liver cancer cell lines in vitro and in vivo, inhibiting growth and proliferation and modulating signaling pathways implicated in cell survival and apoptosis. worldscientific.com.
Table 1: Summary of Cucurbitacin B Preclinical Findings
| Section | Key Findings | Model System (In Vitro/In Vivo) | Relevant Pathways/Targets |
| 6.2.13. Long Non-coding RNA XIST and microRNA-let-7c Axis | Suppressed XIST, enhanced miR-let-7c, inhibited proliferation, promoted apoptosis. XIST targets miR-let-7c to activate IL-6/STAT axis. miR-let-7c overexpression suppressed IL-6/STAT3 pathway. nih.gov. | In vitro (Lung cancer cells) | lncRNA XIST, miR-let-7c, IL-6, STAT3 |
| 6.2.14. Interleukin-6 (IL-6)/STAT3/Hypoxia-Inducible Factor-1α (HIF-1α) Signaling | Inhibited IL-6/STAT3/HIF-1α pathway, downregulated IL-6, STAT3, HIF-1α expression, inhibited STAT3 phosphorylation. mdpi.comnih.gov. Impeded IL-6/STAT3 signaling. mdpi.comencyclopedia.pubnih.gov. | In vitro, In vivo | IL-6, STAT3, HIF-1α |
| 6.3.1. Anti-Inflammatory Properties | Reduced inflammatory responses (periodontitis, sepsis-induced lung injury, gout), decreased ICAM-1, inhibited NF-κB translocation, suppressed NLRP3 inflammasome. mdpi.comnih.govnih.govcolab.wsoup.comlipidmaps.org. | In vitro, In vivo | NF-κB, ICAM-1, TNF-α, IL-1β, IL-6, NLRP3 inflammasome, TLR4 |
| 6.3.2. Antioxidant Effects | Scavenged free radicals, inhibited lipid peroxidation and oxidation, diminished protein carbonyls, lipid peroxidation, 8-hydroxy-2'-deoxyguanosine, enhanced antioxidants. academicjournals.orgnih.govimrpress.comnih.gov. | In vitro, In vivo | Free radicals, Lipid peroxidation, Antioxidant enzymes |
| 6.3.3. Neuroprotective Activity | Attenuated memory deficits, reduced inflammatory and cell death biomarkers, increased viable neuron density. nih.govimrpress.comimrpress.com. | In vivo (Murine AD model) | Oxidative stress, Inflammation, Neurotransmitters |
| 6.3.4. Hepatoprotective Activity | Offered protection against liver damage, reversed metabolic changes, inhibited serum transaminase activity, suppressed inflammatory reactions, inhibited IL-6/STAT3/HIF-1α pathway. spandidos-publications.comnih.govfrontiersin.org. | In vitro, In vivo | IL-6, STAT3, HIF-1α, Oxidative stress, Inflammation |
Antiviral Activity
Research indicates that Cucurbitacin B possesses antiviral properties. In vitro studies have shown that Cucurbitacin B exhibits activity against Herpes simplex virus 1 (HSV-1), with an IC50 value of 0.94 ± 0.2 μM. researchgate.net This finding suggests a potential basis for exploring this class of organic compounds for similar pharmacophore-based antiviral activities. researchgate.net
Hypoglycemic Properties
Cucurbitacin B has demonstrated hypoglycemic effects in both in vitro and in vivo models. Studies in streptozotocin-induced diabetic rats showed that administration of Cucurbitacin B produced a hypoglycemic effect. innovareacademics.in An ex vivo technique using isolated rat enterocytes also indicated hypoglycemic activity. innovareacademics.in
The mechanism underlying the hypoglycemic action of Cucurbitacin B may involve the induction of CYP450 enzymes in rat enterocytes. innovareacademics.in Furthermore, Cucurbitacin B has been shown to ameliorate hyperglycemia in diabetic mice by activating intestinal AMP-activated protein kinase (AMPK) levels and inducing the release of plasma GLP-1 and insulin. nih.govresearchgate.net This hypoglycemic action was observed to be decreased in mice treated with dorsomorphin (B1670891) or in α-gustducin null mice, suggesting the involvement of the AMPK pathway and bitter taste receptor signaling. nih.govresearchgate.net In vitro studies using a differentiated NCI-H716 cell line supported that Cucurbitacin B-mediated GLP-1 secretion is linked to the activation of AMPK through α-gustducin and Gβγ-signaling of taste receptors. nih.govresearchgate.net
Data from in vivo studies in LEPR −/− (db/db) mice showed that Cucurbitacin B at doses of 0.01 and 0.1 mg/kg produced hypoglycemic effects comparable to Metformin at 300 mg/kg. nih.govresearchgate.net
Table 1: Hypoglycemic Effects of Cucurbitacin B in In Vivo and Ex Vivo Models
| Model | Treatment | Observed Effect | Reference |
| Streptozotocin-induced diabetic rats (in vivo) | Cucurbitacin B (80 µg/kg b.w. p.o.) | Hypoglycemic effect | innovareacademics.in |
| Isolated rat enterocytes (ex vivo) | Cucurbitacin B (0.4 µg/kg) | Hypoglycemic effect | innovareacademics.in |
| LEPR −/− (db/db) mice (in vivo) | Cucurbitacin B (0.01 and 0.1 mg/kg) | Ameliorated hyperglycemia, increased plasma GLP-1 and insulin | nih.govresearchgate.net |
Insecticidal Properties
Cucurbitacin B has demonstrated insecticidal effects. nih.gov Studies on Drosophila melanogaster showed that Cucurbitacin B decreased viability in a dose-dependent manner at concentrations above 0.01 mM. nih.gov
In research focusing on Aphis gossypii, a notorious aphid pest, Cucurbitacin B significantly reduced population-level fitness and affected their ability to adapt to nonhost plants. researchgate.netmdpi.com The mortality of adult melon aphids increased with increasing Cucurbitacin B concentrations. nih.gov For instance, at a concentration of 800 ppm, Cucurbitacin B resulted in 67.47% mortality in melon aphids, compared to 8.8% mortality in the untreated control. nih.gov Cucurbitacin B also altered the activities of important detoxification enzymes in aphids, suggesting a potential to weaken pesticide resistance. researchgate.netmdpi.com
Table 2: Insecticidal Effect of Cucurbitacin B on Aphis gossypii
| Cucurbitacin B Concentration (ppm) | Adult Mortality (%) | Reference |
| 0 | 8.8 | nih.gov |
| 800 | 67.47 | nih.gov |
Synergistic Effects of Cucurbitacin B in Preclinical Combination Strategies
Augmentation of Efficacy with Established Chemotherapeutic Agents
Cucurbitacin B has demonstrated synergistic antiproliferative and cytotoxic effects when combined with several established chemotherapeutic drugs in various cancer cell lines and preclinical models.
Gemcitabine (B846): A synergistic antiproliferative effect has been observed with Cucurbitacin B and gemcitabine in pancreatic cancer cells. mdpi.comnih.govresearchgate.net Studies in MDA-MB-231 breast cancer cells also showed that the combination inhibited proliferation and reduced tumor volume more remarkably than monotherapies. mdpi.com This synergy has been linked to the regulation of pathways such as JAK/STAT3, Bcl-Xl, cyclin A, and cyclin B1. nih.gov
Cisplatin (B142131): Cucurbitacin B has been identified as a chemosensitizer for cisplatin-resistant ovarian cancer cell lines. mdpi.comjhpr.ir The combination of Cucurbitacin B and cisplatin exhibited a synergistic effect on growth inhibition, induction of apoptosis, and cell cycle arrest in Hep-2 laryngeal cells. mdpi.com
Irinotecan (B1672180): Synergistic effects of Cucurbitacin B with irinotecan have been found in colon cancer cell lines, leading to increased therapeutic benefits. nih.gov A semisynthetic derivative of Cucurbitacin B also showed potent synergistic effects with irinotecan in lung cancer cell lines, inducing G2/M cell cycle arrest and apoptosis. acs.orgnih.gov
Paclitaxel (B517696): Similar to gemcitabine, the combination of Cucurbitacin B and docetaxel (B913) (a paclitaxel analog) showed inhibited proliferation and reduced tumor volume in MDA-MB-231 breast cancer cells. mdpi.com A semisynthetic derivative of Cucurbitacin B also demonstrated potent synergy with paclitaxel in lung cancer cells. acs.orgnih.gov
Doxorubicin (B1662922): Cotreatment of doxorubicin and Cucurbitacin B resulted in increased cytotoxic activity compared to doxorubicin alone in human anaplastic thyroid carcinoma cells, with synergistic cytotoxicity observed. mdpi.comspandidos-publications.comnih.gov The combination of Cucurbitacin B and doxorubicin also exhibited a synergistic inhibitory effect on the growth of multiple myeloma cells. oncotarget.com In MCF7/ADR breast cancer cells, co-application of cucurbitacin D (another cucurbitacin) with doxorubicin decreased cell proliferation, induced apoptosis, and G2/M cell cycle arrest. mdpi.com Cucurbitacin E also showed a synergistic effect with doxorubicin against gastric cancer cell lines in both in vitro and in vivo experiments. mdpi.com
Curcumin (B1669340): A synergistic effect of Cucurbitacin B in combination with curcumin has been observed in human hepatoma cells, enhancing apoptosis induction and potentially reversing multidrug resistance. mdpi.comspandidos-publications.comnih.gov
These findings from preclinical studies highlight the potential of Cucurbitacin B to enhance the efficacy of several widely used chemotherapeutic agents across various cancer types.
Enhancement of Radiotherapy Sensitivity
Beyond chemotherapy, Cucurbitacin B has also shown promise in enhancing the sensitivity of cancer cells to radiotherapy in preclinical settings. When combined with ionizing radiation, Cucurbitacin B has been shown to block cancer cells in the G2/M phase, promote apoptosis, and inhibit cancer cell growth. jhpr.ir
Mechanistic Basis of Observed Synergism
The synergistic effects of Cucurbitacin B in combination strategies are attributed to its ability to modulate multiple cellular pathways involved in cancer progression, cell cycle regulation, apoptosis, and drug resistance.
Cell Cycle Accumulation: Cucurbitacin B is known to induce cell cycle arrest, particularly at the G2/M phase. jhpr.irlipidmaps.orgnih.govresearchgate.netacs.orgnih.govoncotarget.com This arrest can synchronize cancer cells, potentially making them more vulnerable to the effects of chemotherapy or radiation that target specific phases of the cell cycle.
Apoptosis Potentiation: Cucurbitacin B enhances apoptosis induction, a key mechanism of cell death targeted by many cancer therapies. jhpr.irlipidmaps.orgnih.govresearchgate.netacs.orgnih.govnih.govoncotarget.comnih.gov This is often mediated through the modulation of proteins in the Bcl-2 family, activation of caspases, and disruption of mitochondrial membrane potential. mdpi.comnih.govresearchgate.netnih.govnih.govoncotarget.comnih.gov
Reversal of Resistance: Cucurbitacin B has shown the ability to reverse or overcome mechanisms of drug resistance in cancer cells. jhpr.irnih.govspandidos-publications.comnih.gov This can involve targeting pathways associated with resistance, such as STAT3, or reducing the expression of proteins like P-gp, which are involved in multidrug resistance. jhpr.irnih.gov
Modulation of Signaling Pathways: Cucurbitacin B influences various signaling pathways critical for cancer cell survival, proliferation, and resistance, including the JAK/STAT pathway (specifically inhibiting JAK2 and STAT3), PI3K/Akt/mTOR, and MAPK pathways (though effects on ERK can vary and contribute to synergy). mdpi.comjhpr.irlipidmaps.orgnih.govnih.govresearchgate.netnih.govoncotarget.comoncotarget.comnih.govnih.gov Inhibition of STAT3, an oncogenic transcription factor often activated in cancer, is a notable mechanism by which cucurbitacins exert anti-tumor activities and contribute to synergy. mdpi.comlipidmaps.orgnih.govspandidos-publications.comoncotarget.comoncotarget.com Cucurbitacin B can also modulate the expression of cell cycle regulators like cyclins and cyclin-dependent kinase inhibitors (e.g., p21), as well as anti-apoptotic proteins like survivin. nih.govresearchgate.netacs.orgnih.govspandidos-publications.comnih.govoncotarget.com
The multifaceted mechanisms of action of Cucurbitacin B contribute to its ability to synergize with conventional cancer treatments, offering a preclinical rationale for its investigation in combination therapies.
Analytical Methodologies for Cucurbitacin B Quantification and Characterization
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for separating cucurbitacin B from other compounds present in complex samples, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of cucurbitacin B, offering good separation and quantification capabilities. Various studies have utilized HPLC with different column types and mobile phases to determine cucurbitacin B content in plant extracts and other matrices.
Reverse-phase C18 columns are commonly employed for the separation of cucurbitacins, including cucurbitacin B. researchgate.netresearchgate.net Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, often with modifications such as the addition of formic acid or phosphate (B84403) salts to optimize separation and detection. researchgate.netresearchgate.netimpactfactor.orgrsc.org UV detection is frequently used, with detection wavelengths often set around 230 nm or 242 nm, where cucurbitacins exhibit significant absorbance. researchgate.netresearchgate.netimpactfactor.orgarabjchem.orgakjournals.com
HPLC has been successfully applied to quantify cucurbitacin B in various plant species, such as Bryonia species and bitter gourd (Lagenaria siceraria). researchgate.netakjournals.comupm.edu.myresearchgate.netupm.edu.my For instance, an isocratic HPLC method using a Lichrospher 100 RP C18 column with acetonitrile:water (2:3) as the mobile phase and UV detection at 230 nm was used to analyze cucurbitacin B in Bryonia species. researchgate.net Another study quantified cucurbitacin B in bitter gourd using HPLC, reporting levels in different plant parts and under different cultivation methods. upm.edu.myresearchgate.netupm.edu.my
Table 1 provides examples of HPLC parameters used for cucurbitacin B analysis based on research findings.
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Sample Matrix | Citation |
| Lichrospher 100 RP C18 e | Acetonitrile:Water (2:3) (Isocratic) | 1 | 230 | Bryonia species | researchgate.net |
| ODS C18 (250 × 4.6 mm, 5 µm) | Gradient Water and Acetonitrile (with formic acid/ammonia) | 0.7 | UV-vis | Cucurbita pepo leaves | impactfactor.org |
| C18 (250 × 10 mm, 5 µm) (Preparative) | Gradient TFA in water and Acetonitrile | Monitored at 220 | Preparative | Hexane fraction | impactfactor.org |
| C18 (250 × 4.6 mm id, 5 μm) | Acetonitrile/water (20:80 to 45:55) (Gradient) | 1.2 | 220 | Plant material | researchgate.net |
| ODS-C18 (4.6 × 150 mm, 5 μm) | Not specified | Not specified | Not specified | Cucurbitacin B derivatives | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatography technique that offers a simpler and often faster alternative to HPLC for the analysis of cucurbitacin B, particularly for screening and semi-quantitative analysis.
HPTLC methods for cucurbitacin B typically involve the use of silica (B1680970) gel plates as the stationary phase. researchgate.netakjournals.comnih.gov Mobile phases are usually organic solvent mixtures. For instance, toluene:ethyl acetate (B1210297) (25:75) has been used for normal-phase HPTLC, while methanol (B129727):water (7:3) has been reported for reverse-phase HPTLC plates. researchgate.nettandfonline.com Detection is often performed by scanning the developed plates at a specific wavelength, such as 242 nm. akjournals.com Visualization can also be achieved by spraying with a derivatization reagent like anisaldehyde-sulfuric acid followed by heating, which helps in the detection of triterpenoids. nih.govnih.gov
HPTLC has been used for the quantitative determination of cucurbitacin B in plants like bottle gourd, demonstrating good linearity and recovery within specific concentration ranges. akjournals.comresearchgate.net A validated HPTLC method for cucurbitacin B in bottle gourd showed a linear relationship in the range of 200–1200 ng per spot with a correlation coefficient of r = 0.9909. akjournals.com The limit of detection (LOD) and limit of quantification (LOQ) were reported as 40 ng/spot and 123 ng/spot, respectively. akjournals.com
Table 2 summarizes HPTLC parameters and findings for cucurbitacin B analysis.
| Stationary Phase | Mobile Phase | Detection/Visualization | Calibration Range (ng/spot) | LOQ (ng/spot) | Sample Matrix | Citation |
| Silica gel 60 F254 | Toluene:ethyl acetate (25:75) (Normal Phase) | Scanning with Thin-Layer Scanning Instrumentation | Not specified | Not specified | Various | researchgate.nettandfonline.com |
| Reverse-phase HPTLC plates | Methanol:water (7:3) | Scanning with Thin-Layer Scanning Instrumentation | Not specified | Not specified | Various | researchgate.nettandfonline.com |
| Silica gel 60 F254 | Not specified | UV at 242 nm, Anisaldehyde-sulfuric acid spray | 200–1200 | 123 | Bottle gourd | akjournals.comresearchgate.net |
| Silica gel 60 F254 | Toluene:ethyl acetate:formic acid (60:40:0.5) | UV at 254 nm, Anisaldehyde sulphuric acid | 40–240 | Not specified | Picrorhiza kurroa extract | nih.govphcogcommn.org |
Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective technique for the quantification of cucurbitacin B, particularly in complex biological matrices where high sensitivity is required. The combination of UPLC's high chromatographic resolution and speed with the specificity of tandem mass spectrometry allows for accurate and precise measurements of low concentrations of cucurbitacin B.
UPLC-MS/MS methods for cucurbitacin B often utilize C18 columns with small particle sizes (e.g., 1.7 µm, 2.5 µm) to achieve rapid and efficient separation. rsc.orgchrom-china.comnih.govrsc.org Mobile phases typically involve gradients of solvents like methanol or acetonitrile with water, often containing a small percentage of formic acid or ammonia (B1221849) for optimal ionization. rsc.orgchrom-china.comnih.govrsc.org Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-product ion transitions. rsc.orgchrom-china.comnih.govrsc.org Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used as ionization sources, with detection often performed in positive or negative ionization mode depending on the compound and matrix. rsc.orgnih.govchrom-china.comnih.govrsc.org
UPLC-MS/MS has been successfully applied for the determination of cucurbitacin B in rat plasma and plant matrices like melon and fruit vegetables, demonstrating high sensitivity and good recoveries. rsc.orgchrom-china.comnih.govrsc.org A sensitive UPLC-MS/MS method for cucurbitacin B in rat plasma reported a lower limit of quantification (LLOQ) of 0.05 ng/mL and good linearity over a wide concentration range. rsc.orgnih.govrsc.org
Table 3 provides details on UPLC-MS/MS methods for cucurbitacin B.
| Column Type | Mobile Phase | Ionization Mode | Detection Mode | LLOQ (ng/mL or µg/L) | Sample Matrix | Citation |
| XBridge BEH C18 (100 mm×3.0 mm, 2.5 μm) | Methanol and 0.025% ammonia aqueous solution (Gradient) | APCI (Negative) | MRM | 0.03 µg/L (plasma/urine), 5-10 µg/kg (plants) | Plasma, urine, melon and fruit vegetables | chrom-china.com |
| BEH C18 (2.1 × 50 mm, 1.7 μm) | 0.1% formic acid–acetonitrile (50:50) (Isocratic) | ESI (Positive) | MRM | 0.05 ng/mL | Rat plasma | rsc.orgnih.govrsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS techniques, including LC-MS/MS and LC-QTOF-MS/MS, are powerful tools for the analysis of cucurbitacin B, providing both separation and structural information through mass analysis. These methods are particularly useful for the identification and quantification of cucurbitacin B in complex matrices and for the analysis of its metabolites.
LC-MS methods for cucurbitacin B involve coupling a liquid chromatograph to a mass spectrometer. Various mass analyzers are used, including single quadrupoles, triple quadrupoles (in LC-MS/MS), and quadrupole-time-of-flight (QTOF) analyzers (in LC-QTOF-MS/MS). impactfactor.orgd-nb.infonih.govnih.gov ESI is a common ionization technique for cucurbitacins in LC-MS. impactfactor.orgnih.govnih.govfrontiersin.org
LC-MS/MS is used for highly sensitive and selective quantification, often in MRM mode, as seen in UPLC-MS/MS applications. chrom-china.comd-nb.info LC-QTOF-MS/MS provides high-resolution mass data and fragmentation patterns, which are valuable for the identification and structural characterization of cucurbitacin B and related compounds. nih.gov
LC-MS has been applied to determine cucurbitacin B levels in biological samples like rat plasma and in plant extracts. researchgate.netd-nb.infonih.govtu-dresden.de It has also been used for profiling cucurbitacins in different plant species. researchgate.netnih.gov
Table 4 provides examples of LC-MS methods for cucurbitacin B analysis.
| LC Column / System | Mass Spectrometer / Ionization | Mobile Phase | Application | Citation |
| Thermo Scientific Exactive-LCMS | HR-ESI-MS (Orbitrap analyzer) | Not specified | Molecular formula determination | frontiersin.org |
| Sciex API 3200, Zorbax-Agilent C18 | ESI positive scan (+1) | Gradient water and acetonitrile (with formic acid/ammonia) | Analytical LC/mass/mass analysis | impactfactor.org |
| Nexera UHPLC / Shimadzu 8060 LCMS | Not specified | 0.2% formic acid in water and methanol | Determination in biological samples | d-nb.info |
| Phenomenex Luna Pentafluorophenyl Column | 3200 Q Trap mass spectrometer (AB Sciex) / Negative ionization | Acetonitrile-water (90:10) (Isocratic) | Simultaneous determination in plant material and body fluids | nih.govtu-dresden.de |
| Eclipse Plus C18 RRHD Column | HPLC-QTOF-MS/MS | Gradient water + 0.1% FA and acetonitrile:isopropanol (9:1) + 0.1% FA | Screening and differentiation in plant extracts | nih.gov |
| Not specified | HRLC-MS | 0.1% formic acid in water and 0.1% formic acid in 90% aqueous acetonitrile (Gradient) | Confirmation of Cucurbitacin B in extracts | nih.gov |
Spectroscopic and Spectrometric Approaches for Structural Elucidation (e.g., NMR, HR-ESI-MS)
Spectroscopic and spectrometric techniques are crucial for confirming the identity and elucidating the structure of cucurbitacin B.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework and functional groups of cucurbitacin B. Analysis of chemical shifts, splitting patterns, and coupling constants allows for the assignment of individual atoms within the molecule. arabjchem.orgfrontiersin.orgnih.govscite.ai For example, 13C NMR analysis of cucurbitacin B has revealed characteristic signals for ketone carbonyls and ester groups, which are key features of its structure. frontiersin.org 1H NMR spectra show signals typical of the triterpenic skeleton. arabjchem.org Comparison of NMR data with published literature is a common method for confirming the identity of isolated cucurbitacin B. arabjchem.orgfrontiersin.org
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the accurate mass of cucurbitacin B, which allows for the determination of its elemental composition and molecular formula. frontiersin.orgresearchgate.netmdpi.com The presence of characteristic ions, such as the protonated or sodiated molecular ion, in the HR-ESI-MS spectrum provides strong evidence for the compound's identity. frontiersin.orgmdpi.com For instance, HR-ESI-MS analysis of cucurbitacin B from Corallocarpus epigaeus showed ions at m/z 581.3113 (M+Na)+, consistent with the molecular formula C32H46O8. frontiersin.org
Other spectroscopic methods like UV-Vis spectrophotometry can provide information on the presence of chromophores within the molecule, such as conjugated double bonds. Cucurbitacin B shows maximum absorption around 230-230.1 nm in UV-Vis spectra. arabjchem.org
Rapid Preliminary Detection Methods (e.g., Salkowski's test for triterpenoids)
Rapid preliminary detection methods are useful for the initial screening of samples for the presence of triterpenoids, including cucurbitacin B. These tests are typically qualitative or semi-quantitative and can help in selecting samples for more detailed analysis.
Salkowski's test is a common colorimetric test used for the preliminary detection of steroids and triterpenoids. upm.edu.myresearchgate.netinnovareacademics.in The test involves treating a sample extract with a few drops of concentrated sulfuric acid. The formation of a red-to-yellow color in the lower layer indicates the presence of steroids and triterpenoids. upm.edu.myresearchgate.netinnovareacademics.in While this test is not specific to cucurbitacin B, it can indicate the presence of this class of compounds in a sample. upm.edu.myresearchgate.net Studies have used Salkowski's test to confirm the presence of triterpenoids in bitter gourd extracts, which are known to contain cucurbitacins. upm.edu.myresearchgate.netupm.edu.my The intensity of the color change in Salkowski's test may be related to the concentration of terpenoids present. upm.edu.my
Table 5 summarizes the Salkowski's test for triterpenoids.
| Test Name | Reagents | Observation | Indication | Specificity | Citation |
| Salkowski's test | Sample extract, concentrated sulfuric acid | Red-to-yellow color in the lower layer | Presence of steroids and triterpenoids | Not specific to Cucurbitacin B | upm.edu.myresearchgate.netinnovareacademics.in |
Challenges and Future Perspectives in Cucurbitacin B Research
Addressing Biopharmaceutical Limitations for Preclinical Application
A major challenge for the preclinical application of Cucurbitacin B is its biopharmaceutical limitations, including high toxicity, low solubility, and narrow therapeutic window researchgate.netmdpi.com. These properties can limit its effectiveness and increase the risk of adverse effects in vivo. Improving the therapeutic index of Cucurbitacin B is a critical area of research researchgate.net.
Pharmacokinetic studies are essential to understand how Cucurbitacin B is absorbed, distributed, metabolized, and excreted (ADME) in the body nih.gov. Research in rats, for instance, has shown rapid absorption of Cucurbitacin B when administered intravenously, with wide distribution in various tissues, particularly lung, spleen, and kidney researchgate.net. Metabolism of Cucurbitacin B has been observed, including conversion to Cucurbitacin D and glucuronide conjugation researchgate.netmdpi.com. However, rapid metabolism and excretion can limit its therapeutic utility researchgate.net.
To overcome these limitations, research is exploring structural modifications and novel delivery systems. For example, the synthesis of derivatives with improved efficacy and reduced toxicity is a key strategy mdpi.comresearchgate.net. Additionally, the use of nanocarriers, such as lipid polymer hybrid nanocarriers and nanomicelles, has shown promise in improving the cytotoxicity of Cucurbitacin B compared to the free compound dovepress.com. Plant-derived nanovesicles containing Cucurbitacin B are also being investigated as a cost-effective and efficient delivery method dovepress.com.
Discovery and Validation of Novel Molecular Targets
While Cucurbitacin B is known to interact with several cellular targets, a comprehensive understanding of all its molecular targets and mechanisms of action is still evolving nih.govresearchgate.net. Identifying and validating novel molecular targets is crucial for fully elucidating its therapeutic effects and identifying potential new applications.
Known molecular targets and pathways modulated by Cucurbitacin B include the JAK/STAT3, Wnt, PI3K/Akt, and MAPK signaling pathways, which are important in cancer cell proliferation and survival mdpi.commdpi.com. Cucurbitacin B has also been shown to disrupt the filamentous actin system and target cofilin, a key regulator of actin dynamics researchgate.netnih.govresearchgate.net. More recently, Cucurbitacin B has been reported to directly target IGF2BP1 in liver cancer cells mdpi.com. Studies have also identified TLR4, HIF1A, and NFKB1 as high-affinity targets in the context of cholestatic liver injury nih.gov.
Future research needs to focus on definitive binding studies, such as X-ray crystallography, to confirm the interaction between Cucurbitacin B and its proposed targets like Src nih.gov. Further investigation is also required to identify other molecular targets and signaling pathways that contribute to its diverse biological activities nih.gov.
Some identified molecular targets and pathways are summarized in the table below:
| Target/Pathway | Biological Process Affected | Source |
| JAK/STAT3 | Cell proliferation, survival, apoptosis, inflammation | mdpi.commdpi.complos.org |
| Wnt | Cell proliferation | mdpi.com |
| PI3K/Akt | Cell survival, migration, apoptosis | mdpi.commdpi.com |
| MAPK (Raf/MEK/ERK) | Cell proliferation, growth, differentiation, senescence | mdpi.comfrontiersin.org |
| Filamentous actin (F-actin) | Cytoskeleton integrity, cell cycle arrest | researchgate.netplos.org |
| Cofilin | Actin dynamics, neurite outgrowth | nih.govresearchgate.net |
| Src | Cancer metastasis signaling | nih.gov |
| FAK | Cell adhesion, migration, apoptosis | nih.govcolab.ws |
| IGF2BP1 | m6A-modified transcripts, immune response, cancer progression | mdpi.comresearchgate.net |
| TLR4 | Inflammatory pathway | nih.gov |
| HIF1A | Inflammatory pathway, glycolysis pathway | nih.govnih.gov |
| NFKB1 (NF-κB) | Immune response, inflammation | mdpi.comnih.gov |
| TrkA | Neurite outgrowth, pruritus signaling | nih.govresearchgate.net |
| NLRP3 inflammasome | Inflammation | nih.gov |
| ATM | DNA damage response, cell cycle arrest | plos.org |
| ROS | Apoptosis, cell cycle arrest, anti-metastatic potential | mdpi.complos.orgcolab.wsnih.gov |
Development of Next-Generation Cucurbitacin B Derivatives with Enhanced Efficacy
The high toxicity of natural Cucurbitacin B necessitates the development of derivatives with improved therapeutic profiles mdpi.comresearchgate.netnih.gov. This involves structural modifications aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetic properties.
Recent studies have focused on modifying the hydroxyl groups at positions 2 and 16 of the Cucurbitacin B structure researchgate.net. For instance, triazolyl derivatives of Cucurbitacin B have been synthesized and evaluated for their anticancer activities researchgate.net. One such derivative, A11, demonstrated significantly more potent antiproliferative activity against A549 lung cancer cells and reduced cytotoxicity towards normal cells compared to Cucurbitacin B, indicating a wider therapeutic window researchgate.net. Another derivative, compound 10b, showed improved anti-hepatocellular carcinoma activity and a better therapeutic index than Cucurbitacin B in HepG-2 cells mdpi.com.
The development of prodrugs based on Cucurbitacin B is also being explored to reduce toxicity to normal cells while maintaining or enhancing anticancer activity nih.gov. These efforts are crucial for translating the potential of Cucurbitacin B into viable therapeutic options.
Data from derivative studies:
| Compound | Cell Line | IC50 (µM) | Therapeutic Index (TI) | Improvement vs. CuB | Reference |
| Cucurbitacin B | A549 | ~0.09 | - | - | researchgate.net |
| Derivative A11 | A549 | 0.009 | Wider window | ~10-fold more potent | researchgate.net |
| Cucurbitacin B | HepG-2 | - | - | - | mdpi.com |
| Compound 10b | HepG-2 | 0.63 | 4.71 | 14.7-fold TI improvement | mdpi.com |
Investigation of Cucurbitacin B in Emerging Disease Models
While Cucurbitacin B has been extensively studied for its anticancer properties, its potential in other disease models is gaining attention mdpi.comnih.gov. Exploring its effects in emerging disease areas could reveal new therapeutic applications.
Studies have investigated the neuroprotective effects of Cucurbitacin B in models of Alzheimer's disease, showing improvements in working memory deficits and enhancement of neurogenesis in mice models researchgate.netnih.govimrpress.com. Its ability to modulate oxidative stress, inflammation, and neurotransmitter levels contributes to these effects imrpress.com.
Cucurbitacin B has also shown potential as an anti-inflammatory agent in diseases associated with the NLRP3 inflammasome and in models of periodontitis nih.gov. Furthermore, its effects on cholestatic liver injury by inhibiting the IL-6/STAT3/HIF-1α signaling pathway have been explored nih.gov.
Investigating Cucurbitacin B in other emerging disease models, such as multiple sclerosis (using models like EAE) researchgate.net and other neurodegenerative or inflammatory conditions, could broaden its therapeutic scope.
Q & A
Basic: What experimental models are commonly used to evaluate Cucurbitacin B’s anticancer activity?
Answer:
Cucurbitacin B’s anticancer effects are typically assessed using human cancer cell lines, such as colorectal (HCT116, SW480), osteosarcoma (MG-63, U2OS), and non-small cell lung cancer (A549, H1650) models . Key methodologies include:
- MTT assay for cytotoxicity screening .
- Flow cytometry for apoptosis detection (Annexin V/PI staining) and cell cycle analysis .
- Western blotting to quantify apoptosis markers (e.g., caspase-3 cleavage) and pathway proteins (e.g., STAT3 phosphorylation) .
Basic: How is Cucurbitacin B quantified in plant extracts or synthetic preparations?
Answer:
High-performance thin-layer chromatography (HPTLC) is a validated method for quantification:
- Prepare a calibration curve using cucurbitacin B standards (40–240 ng/spot) .
- Use methanol as the solvent and measure peak areas via regression analysis .
- Confirm specificity by comparing retention factor (Rf) values and UV spectra with standards .
Advanced: How can researchers resolve contradictions in reported cell cycle effects of Cucurbitacin B?
Answer:
Discrepancies (e.g., G2 arrest in H1650 cells vs. no effect in A549 cells) may arise from cell line-specific genetic profiles (e.g., EGFR mutation status) . Methodological considerations:
- Use siRNA knockdown (e.g., sestrin-3) to isolate pathway-specific effects .
- Combine Cucurbitacin B with pathway inhibitors (e.g., STAT3 inhibitors) to test compensatory mechanisms .
- Validate findings across multiple cell lines and genetic backgrounds .
Basic: What methods are used to assess apoptosis induction by Cucurbitacin B?
Answer:
- Annexin V-FITC/PI staining with flow cytometry to distinguish early/late apoptosis .
- Western blotting for pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .
- ROS detection via fluorescent probes (e.g., DCFDA) to link oxidative stress to apoptosis .
Advanced: How can synergistic effects of Cucurbitacin B with other therapeutics be evaluated?
Answer:
- Use the Chou-Talalay method to calculate combination indices (CI) .
- Test dose matrices (e.g., 0.1–1.0 µM Cucurbitacin B + cisplatin) in viability assays .
- Validate synergy mechanisms via pathway analysis (e.g., JAK2/STAT3 inhibition with MAPK modulation) .
Basic: What statistical approaches are appropriate for analyzing Cucurbitacin B data?
Answer:
- Student’s t-test for pairwise comparisons (e.g., treated vs. control) .
- One-way ANOVA with post-hoc tests (e.g., Tukey) for multi-dose experiments .
- Report data as mean ± SEM with triplicate replicates .
Advanced: How can Cucurbitacin B’s inhibition of matrix metalloproteinases (MMPs) be validated?
Answer:
- Gel zymography to assess MMP-2/MMP-9 activity in conditioned media .
- Western blotting to quantify MMP protein expression levels .
- Use broad-spectrum MMP inhibitors (e.g., GM6001) as positive controls .
Advanced: What strategies validate Cucurbitacin B’s modulation of the JAK2/STAT3 pathway?
Answer:
- Phospho-specific antibodies to detect STAT3 phosphorylation (Tyr705/Ser727) .
- siRNA knockdown of STAT3 or upstream regulators (e.g., JAK2) to confirm dependency .
- Combine with pathway agonists (e.g., IL-6) to test reversibility of effects .
Basic: How is Cucurbitacin B purity confirmed in experimental preparations?
Answer:
- Nuclear magnetic resonance (NMR) for structural validation .
- High-performance liquid chromatography (HPLC) with UV/MS detection .
- Compare retention times and spectra with authenticated standards .
Advanced: How should dose-dependent vs. non-linear responses to Cucurbitacin B be addressed?
Answer:
- Test a wide concentration range (e.g., 0.2–1.0 µM) to identify saturation points .
- Use non-linear regression models (e.g., sigmoidal dose-response) for IC50 calculations .
- Evaluate off-target effects at high doses via transcriptomic profiling .
Basic: What controls are essential in Cucurbitacin B cytotoxicity assays?
Answer:
- Vehicle controls (e.g., DMSO) to account for solvent effects .
- Positive controls (e.g., cisplatin for apoptosis, doxorubicin for DNA damage) .
- Include untreated cells to establish baseline viability .
Advanced: How can Cucurbitacin B’s anti-inflammatory mechanisms be dissected?
Answer:
- Measure Nrf2 activation via nuclear translocation assays .
- Quantify heme oxygenase-1 (HO-1) expression via qRT-PCR and Western blot .
- Use Nrf2 knockout models to confirm pathway dependency .
Advanced: How to evaluate the role of ROS in Cucurbitacin B-induced apoptosis?
Answer:
- Pre-treat cells with ROS scavengers (e.g., NAC) to reverse apoptosis .
- Monitor ROS levels via DCFDA fluorescence or flow cytometry .
- Link ROS data to mitochondrial membrane potential (ΔΨm) changes using JC-1 dye .
Basic: What methods assess Cucurbitacin B’s anti-metastatic potential?
Answer:
- Transwell invasion assays with Matrigel-coated membranes .
- Wound-healing assays to measure migration inhibition .
- Quantify epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, vimentin) .
Advanced: How can in vivo variability in Cucurbitacin B efficacy be minimized?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
